molecular formula C8H14FN B13069417 7-Fluoro-2-azaspiro[3.5]nonane

7-Fluoro-2-azaspiro[3.5]nonane

Cat. No.: B13069417
M. Wt: 143.20 g/mol
InChI Key: ZHDZGXJJGYTFHE-UHFFFAOYSA-N
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Description

7-Fluoro-2-azaspiro[3.5]nonane is a useful research compound. Its molecular formula is C8H14FN and its molecular weight is 143.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14FN

Molecular Weight

143.20 g/mol

IUPAC Name

7-fluoro-2-azaspiro[3.5]nonane

InChI

InChI=1S/C8H14FN/c9-7-1-3-8(4-2-7)5-10-6-8/h7,10H,1-6H2

InChI Key

ZHDZGXJJGYTFHE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1F)CNC2

Origin of Product

United States

Foundational & Exploratory

Medicinal chemistry applications of 7-Fluoro-2-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Medicinal Chemistry Applications of 7-Fluoro-2-azaspiro[3.5]nonane

Executive Summary

This compound represents a high-value structural motif in modern medicinal chemistry, serving as a conformationally restricted, metabolically stable bioisostere of 4-substituted piperidines and cyclohexylamines.[1] Characterized by a spiro-fusion between a four-membered azetidine ring and a six-membered cyclohexane ring, this scaffold offers a unique vector for exploring chemical space "beyond the flatland."[1]

The incorporation of a fluorine atom at the C7 position (distal to the spiro center) specifically addresses metabolic liabilities associated with the cyclohexane ring while modulating lipophilicity (LogD) without significantly perturbing the basicity of the distal amine. This guide details the physicochemical rationale, synthetic pathways, and application strategies for integrating this scaffold into drug discovery programs, particularly for GPCR agonists (e.g., GPR119) and enzyme inhibitors.[1]

Structural & Physicochemical Profile

The this compound scaffold is distinct from its isomers (e.g., 7-azaspiro[3.5]nonane) due to the location of the basic nitrogen within the strained azetidine ring.[1]

Geometric & Electronic Properties[1]
PropertyValue / DescriptionImpact on Drug Design
Scaffold Geometry Spirocyclic (

-rich)
Increases

fraction; improves solubility and selectivity by restricting promiscuous binding modes common in flat aromatic systems.[1]
Fluorine Position C7 (Para to spiro center)Blocks the primary site of oxidative metabolism (CYP450-mediated hydroxylation) on the cyclohexane ring.
Amine Basicity (

)
~9.5 - 10.5 (Azetidine)Slightly lower than piperidine (~11.0), reducing phospholipidosis risk while maintaining sufficient basicity for salt bridge interactions.[1]
Lipophilicity ModerateFluorine lowers lipophilicity compared to a methyl group but increases it relative to a hydroxyl group (

in polarity context).
Vectorality Linear/AxialThe C2-N and C7-F axis defines a rigid linear vector, ideal for probing deep hydrophobic pockets.[1]
Bioisosteric Utility

This scaffold serves as a superior surrogate for:

  • 4-Fluoropiperidine: By constraining the nitrogen into an azetidine, the vector of the lone pair is fixed, potentially enhancing potency.[1]

  • 4,4-Difluorocyclohexyl amine: The spiro-amine offers a different exit vector for the nitrogen substituent, often improving permeability.[1]

Synthetic Accessibility & Protocols

The synthesis of this compound typically proceeds via the 7-oxo-2-azaspiro[3.5]nonane intermediate.[1] This ketone allows for the introduction of fluorine via nucleophilic fluorination of the corresponding alcohol.

Retrosynthetic Analysis (DOT Diagram)

SynthesisPath Target This compound (Target) Alcohol 7-Hydroxy-2-azaspiro[3.5]nonane (Intermediate) Alcohol->Target Deoxofluorination (DAST) Ketone 7-Oxo-2-azaspiro[3.5]nonane (Key Precursor) Ketone->Alcohol Reduction (NaBH4) Start Starting Materials (Bis-alkylation precursors) Start->Ketone Cyclization

Figure 1: Retrosynthetic logic flow for accessing the 7-fluoro derivative.[1]

Detailed Experimental Protocol

Stage 1: Preparation of tert-butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate Note: This protocol assumes the availability of the 7-oxo intermediate (CAS: 1363381-17-2 or similar protected variants).[1]

  • Dissolution: Dissolve tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate (1.0 eq) in anhydrous Methanol (10 mL/g).

  • Reduction: Cool the solution to 0°C. Add Sodium Borohydride (

    
    , 1.5 eq) portion-wise over 15 minutes.
    
  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (RT) and stir for 2 hours. Monitor by TLC/LCMS for disappearance of ketone.

  • Workup: Quench with saturated aqueous

    
    . Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Yield: Expect >90% yield of the alcohol as a diastereomeric mixture (if substituents exist) or a single achiral product.

Stage 2: Deoxofluorination to tert-butyl this compound-2-carboxylate

  • Setup: In a chemically resistant vessel (Teflon or dried glass), dissolve the alcohol intermediate (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Reagent Addition: Cool to -78°C. Add DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® (1.5 eq) dropwise under Nitrogen atmosphere.

    • Critical: DAST can be explosive; maintain strict temperature control.[1]

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to RT overnight.

  • Quench: Pour the reaction mixture carefully into saturated aqueous

    
     (gas evolution!).
    
  • Purification: Extract with DCM. Purify via silica gel flash chromatography (Hexane/EtOAc gradient). The fluorine substitution typically proceeds with inversion of configuration if the starting alcohol was chiral (Walden inversion).

Stage 3: Deprotection

  • Treat the Boc-protected intermediate with TFA/DCM (1:4 ratio) at 0°C for 2 hours.

  • Concentrate and lyophilize to obtain the This compound trifluoroacetate salt .

Medicinal Chemistry Applications

Metabolic Stability Enhancement

The cyclohexane ring in spiro[3.5]nonane systems is prone to oxidative metabolism by CYP450 enzymes, typically at the C7 position (most exposed methylene).[1]

  • Mechanism: C-H abstraction followed by "oxygen rebound."

  • Solution: Substitution with Fluorine (

    
     bond energy ~116 kcal/mol vs 
    
    
    
    ~99 kcal/mol) renders the C7 position resistant to oxidation.
  • Outcome: Increased half-life (

    
    ) and reduced clearance (
    
    
    
    ) compared to the 7-H or 7-OH analogs.[1]
GPR119 Agonists (Case Study)

Research into GPR119 agonists for type 2 diabetes has extensively utilized the 2-azaspiro[3.5]nonane scaffold.[1]

  • Role: The scaffold acts as a linker connecting a polar "head" group (interacting with the receptor's polar residues) and a lipophilic "tail."

  • Optimization: Early iterations used a simple piperidine.[1] Switching to 2-azaspiro[3.5]nonane improved solubility.[1] Further modification to the 7-fluoro analog maintained potency while mitigating oxidative hotspots identified in metabolite identification (MetID) studies.[1]

Fragment-Based Drug Discovery (FBDD)

As a fragment, this compound offers:

  • Low Molecular Weight: ~143 Da (free base).[1]

  • High Solubility: The amine and spiro-nature disrupt crystal packing.[1]

  • Growth Vectors: The secondary amine allows facile coupling to aryl halides (via Buchwald-Hartwig) or acids (via Amide coupling).[1]

Decision Matrix: When to Use This Scaffold

Use the following logic flow to determine the applicability of this compound in your project.

DecisionMatrix Start Start: Optimization Issue Q1 Is the core a Piperidine or Cyclohexyl amine? Start->Q1 Q2 Is Metabolic Clearance High? Q1->Q2 Yes Result_Alt Consider other spiro or bridged systems Q1->Result_Alt No Q3 Is the MetID hotspot on the ring? Q2->Q3 Yes Q2->Result_Alt No Result_Use RECOMMENDATION: Switch to this compound Q3->Result_Use Yes (C4/C7 pos) Q3->Result_Alt No

Figure 2: Decision tree for scaffold hopping to fluorinated spiro systems.

References

  • VulcanChem. (n.d.).[1] 2-Azaspiro[3.5]nonane-7-carboxylic acid for sale - Applications in Drug Discovery. Retrieved from [1]

  • Ma, F., et al. (2014).[1] Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry Letters.

  • Wuxi AppTec / Google Patents. (2013).[1] Synthesis method of drug intermediate 7-oxo-2-azaspiro[3.5]nonane. Patent CN103351336A.[1]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [1]

  • BLD Pharm. (2021).[1] The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.

Sources

A Technical Guide to the Physicochemical Profiling of 7-Fluoro-2-azaspiro[3.5]nonane: Lipophilicity and pKa Determination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Spirocycles in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel chemical matter with optimized pharmacological profiles is relentless. Among the structural motifs that have garnered significant attention are spirocyclic systems, which offer a unique three-dimensional architecture that can enhance binding affinity, metabolic stability, and solubility.[1][2][3] The introduction of fluorine, a bioisostere for hydrogen with profound electronic effects, further refines these properties. This guide provides an in-depth technical overview of the methodologies used to determine two critical physicochemical parameters—lipophilicity (LogP/LogD) and ionization constant (pKa)—for the novel scaffold, 7-Fluoro-2-azaspiro[3.5]nonane. Understanding these properties is paramount for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its success as a therapeutic agent.[4]

This document is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols for the accurate assessment of these key molecular descriptors.

Section 1: Lipophilicity (LogP & LogD) of this compound

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of drug design. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species, or the distribution coefficient (LogD) at a specific pH, which accounts for both neutral and ionized forms. For an ionizable molecule like this compound, LogD at physiological pH (7.4) is the more pharmacologically relevant parameter.

Structural Considerations: The Impact of Fluorine and the Spirocyclic Core

The lipophilicity of this compound is a composite of its constituent parts: the azaspiro[3.5]nonane core and the fluorine substituent.

  • Azaspiro[3.5]nonane Core: Spirocyclic systems, by virtue of their increased sp3 character, often lead to a decrease in lipophilicity and an increase in aqueous solubility compared to their flatter, aromatic counterparts.[3] This three-dimensional structure can disrupt crystal packing and improve solvation.

  • Fluorine Substituent: The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom is only slightly more lipophilic than a hydrogen atom, its powerful electron-withdrawing nature can significantly alter the electronic environment of the molecule, thereby influencing its interactions with water and lipids.[5]

While no experimental data for this compound exists, we can draw inferences from its parent compound, 7-azaspiro[3.5]nonane, which has a computationally predicted XLogP3 value of 1.8.[6] The introduction of a fluorine atom is anticipated to slightly increase this value.

Computational Prediction of Lipophilicity

In the early stages of drug discovery, in silico methods provide rapid estimation of LogP.[7] These methods are broadly categorized into atom-based and fragment-based approaches.[7]

  • Atom-based methods (e.g., AlogP, XlogP3) calculate LogP by summing the contributions of individual atoms.[7]

  • Fragment-based methods (e.g., ClogP) dissect the molecule into fragments and sum their known lipophilicity contributions.[8]

These predictive tools are invaluable for prioritizing compounds for synthesis and experimental testing.

Experimental Determination of Lipophilicity

Experimental measurement remains the gold standard for accurate lipophilicity determination. The two most common methods are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).

The shake-flask method is the traditional and most direct way to measure LogP/LogD.[9][10] It involves partitioning the compound between n-octanol (simulating a lipidic environment) and an aqueous buffer (typically at pH 7.4 for LogD).[11]

Step-by-Step Protocol for Shake-Flask LogD7.4 Determination

  • Preparation of Phases: Pre-saturate n-octanol with an aqueous buffer of pH 7.4 and vice versa to ensure thermodynamic equilibrium.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration should be high enough for accurate quantification but low enough to avoid solubility issues in either phase.

  • Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a known volume ratio (e.g., 1:1).

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient time (e.g., >30 minutes) to allow for complete partitioning.[12]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the analyte using a suitable analytical technique, such as LC-MS/MS.[13]

  • Calculation: The LogD is calculated using the following formula: LogD = log10 ( [Concentration]octanol / [Concentration]aqueous )

Causality and Self-Validation: The precision of this method relies on achieving true equilibrium and accurate quantification in both phases.[11] Running the experiment in triplicate and ensuring mass balance (total amount of compound recovered from both phases equals the initial amount) are critical self-validating steps.

RP-HPLC offers a faster, more automated alternative for lipophilicity estimation.[9][14] This method correlates the retention time of a compound on a nonpolar stationary phase with known LogP values of a set of standards.

Experimental Workflow for RP-HPLC LogD Determination

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_calc Calculation A Prepare Mobile Phase (e.g., Octanol-saturated buffer) D Inject Calibrants & Analyte onto RP column A->D B Prepare Calibrant Solutions (Compounds with known LogP) B->D C Prepare Analyte Solution (this compound) C->D E Measure Retention Times (tR) D->E F Measure Dead Time (t0) D->F G Calculate Capacity Factor (k) k = (tR - t0) / t0 E->G F->G H Generate Calibration Curve (log k vs. known LogP) G->H For Calibrants I Determine LogP of Analyte from its log k G->I For Analyte H->I

Caption: RP-HPLC workflow for LogP determination.

Causality and Self-Validation: The accuracy of the HPLC method is highly dependent on the quality of the calibration curve and the structural similarity between the standards and the analyte.[9] The inclusion of quality control standards with known LogP values within each run serves as a validation check.

Predicted Lipophilicity Data Summary

The following table summarizes the predicted lipophilicity values for this compound and its parent compound.

CompoundPredicted LogP (XLogP3)Predicted LogD at pH 7.4Rationale
7-Azaspiro[3.5]nonane1.8[6]< 1.8The secondary amine will be partially protonated at pH 7.4, increasing its hydrophilicity.
This compound~1.9 - 2.1< Predicted LogPThe fluorine atom is expected to slightly increase the intrinsic lipophilicity. The LogD will be lower due to protonation of the amine.

Section 2: Acidity and Basicity (pKa) of this compound

The pKa, the negative logarithm of the acid dissociation constant, dictates the charge state of a molecule at a given pH. For this compound, the secondary amine is basic and its pKa will determine the extent of protonation at physiological pH, which profoundly impacts solubility, permeability, and receptor interactions.

Structural Considerations: The Inductive Effect of Fluorine

The basicity of the secondary amine in the 2-azaspiro[3.5]nonane core is significantly influenced by the presence of the fluorine atom at the 7-position.

  • Electron-Withdrawing Effect: Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the carbon framework, pulling electron density away from the nitrogen atom.

  • Reduced Basicity: The reduced electron density on the nitrogen makes the lone pair less available to accept a proton, thereby lowering the basicity (decreasing the pKa) of the amine compared to its non-fluorinated counterpart.[4][15][16] This phenomenon is well-documented for aliphatic amines.[4][17]

A predicted pKa for the related 2-(Dimethoxymethyl)-7-azaspiro[3.5]nonane is 11.11.[18] We can anticipate the pKa of this compound to be significantly lower than this due to the fluorine's inductive effect.

Computational Prediction of pKa

Various software packages can predict pKa values based on different theoretical principles, including those that utilize Hammett and Taft equations or more sophisticated quantum mechanics calculations.[8] These tools are useful for initial estimations but often require experimental validation for novel scaffolds.

Experimental Determination of pKa

Accurate pKa determination is crucial for building reliable structure-activity relationships. Potentiometric titration and UV-Vis spectrophotometry are the most common experimental methods.

Potentiometric titration is a highly precise and widely used method for pKa determination.[19][20] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.

Step-by-Step Protocol for Potentiometric pKa Determination

  • System Calibration: Calibrate the pH meter using at least two standard buffers (e.g., pH 4, 7, and 10).[21]

  • Sample Preparation: Dissolve a precise amount of this compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration (e.g., 1 mM).[21] Maintain a constant ionic strength with a background electrolyte like KCl.

  • Initial pH Adjustment: As the compound is a base, first titrate with a standardized strong acid (e.g., 0.1 M HCl) to convert it fully to its protonated form.

  • Titration: Titrate the acidified solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[21]

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.[22] This is the point of maximum buffer capacity, where the concentrations of the protonated and neutral species are equal.

Causality and Self-Validation: The accuracy of this method hinges on precise volume and pH measurements and the purity of the sample. The shape of the titration curve provides an internal check; a well-defined inflection point is indicative of a reliable measurement.[20]

Experimental Workflow for Potentiometric Titration

G A Calibrate pH Meter E Record pH vs. Volume of Titrant A->E B Prepare Analyte Solution (Known Concentration) C Add Standardized Acid (to fully protonate amine) B->C D Titrate with Standardized Base (Incremental Additions) C->D D->E F Plot Titration Curve (pH vs. Volume) E->F G Determine Equivalence Point F->G H Determine Half-Equivalence Point G->H I pKa = pH at Half-Equivalence Point H->I

Sources

Beyond the Chair: The Spirocyclic Advantage in Next-Gen Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of spirocyclic amines over piperidines in drug design Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

For decades, the piperidine ring has been the workhorse of medicinal chemistry—a reliable, accessible, and versatile scaffold found in over 70 FDA-approved drugs. However, the "escape from flatland" initiative and the increasing demand for novel intellectual property (IP) have exposed the limitations of traditional 6-membered heterocycles. This guide analyzes the structural, physicochemical, and pharmacological superiority of spirocyclic amines (specifically spiro[3.3]heptanes and spiro[3.4]octanes) over traditional piperidines. We explore how this bioisosteric switch drives improved Fsp³, metabolic stability, and target selectivity, supported by validated case studies and experimental protocols.

The Geometric Imperative: Escaping the Chair

The fundamental advantage of spirocyclic amines lies in their topology. While piperidine exists predominantly in a low-energy chair conformation, it projects substituents in a relatively planar, equatorial-axial dichotomy. Spirocycles introduce a rigid, orthogonal geometry that alters the spatial arrangement of exit vectors.

Vector Analysis and Dimensionality
  • Piperidine (2D Bias): Substituents on a piperidine ring generally extend along the ring's equator. This can limit the molecule's ability to explore deep or narrow protein pockets that require a "kinked" or globular conformation.

  • Spiro[3.3]heptane (3D Projection): The central spiro-carbon locks the two rings at a 90° angle. This creates defined exit vectors that are geometrically distinct from piperidines, allowing for the exploration of novel chemical space without significantly increasing molecular weight.

The Fsp³ Correlation

Increasing the fraction of sp³-hybridized carbons (Fsp³) is statistically correlated with higher clinical success rates.

  • Solubility: The rigid, non-planar structure of spirocycles disrupts crystal lattice packing more effectively than the stackable, flat surfaces of phenyl-piperidine analogs, leading to improved thermodynamic solubility.

  • Promiscuity: "Flat" molecules tend to bind non-specifically to hydrophobic pockets (e.g., albumin, hERG). The 3D bulk of spirocycles reduces this non-specific binding, often improving the safety profile.

Topology_Comparison cluster_0 Traditional Scaffold cluster_1 Spirocyclic Bioisostere Pip Piperidine Core (Chair Conformation) Flat Planar/Linear Vectors (Low Fsp³) Pip->Flat Risk High Crystal Packing Low Solubility Flat->Risk Benefit Lattice Disruption High Solubility Risk->Benefit Bioisosteric Switch Spiro Spiro[3.3]heptane (Rigid Orthogonal) ThreeD 90° Exit Vectors (High Fsp³) Spiro->ThreeD ThreeD->Benefit

Figure 1: Topological comparison illustrating the shift from planar piperidine vectors to the orthogonal projection of spirocycles, resulting in improved solubility profiles.

Physicochemical & ADME Profiling[1]

The substitution of a piperidine with a spirocycle is not merely a structural change; it is a physicochemical tuning strategy.[1]

Metabolic Stability: The "Blocking" Effect

Piperidines are notoriously susceptible to oxidative metabolism, particularly


-oxidation (adjacent to the nitrogen) and N-oxidation.
  • Mechanism: Cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4) readily abstract the

    
    -proton in piperidines to form an iminium ion intermediate.
    
  • Spirocyclic Shielding: In scaffolds like 2-azaspiro[3.3]heptane, the

    
    -carbons are part of a strained cyclobutane ring. The geometric strain and steric bulk around the nitrogen often impede the approach of the heme-iron center of CYPs, reducing the rate of oxidative clearance.
    
  • Nuance: While generally more stable, this is not absolute.[2] 1-azaspiro[3.3]heptane has been shown to be more metabolically stable than 2-azaspiro[3.3]heptane in specific series, highlighting the importance of isomer selection [1].

Lipophilicity (LogD) and Basicity (pKa)

Spirocyclic amines often possess lower lipophilicity (LogD) compared to their piperidine counterparts while maintaining basicity.

  • Data Point: In the optimization of MCHr1 antagonists, replacing a morpholine/piperidine moiety with a spiro[3.3]heptane reduced LogD by ~0.4–1.0 units [2].

  • Impact: Lower LogD improves the Lipophilic Ligand Efficiency (LLE) and reduces the risk of phospholipidosis and hERG inhibition.

Case Studies: Validated Success

Olaparib (PARP Inhibitor) – Selectivity Enhancement
  • Challenge: The piperazine core in early PARP inhibitors contributed to off-target activity against other PARP isoforms.

  • Solution: Researchers replaced the piperazine with a diazaspiro[3.3]heptane.[3]

  • Outcome: The spirocyclic analog maintained potency against PARP-1 but significantly improved selectivity against PARP-2 and reduced cytotoxicity.[3] The rigid scaffold locked the pharmacophore in a conformation that disfavored binding to the off-target isoforms [3].

Bupivacaine – Toxicity Reduction[4]
  • Challenge: Bupivacaine, a local anesthetic containing a piperidine ring, carries a risk of cardiotoxicity (hERG inhibition).

  • Solution: Replacement of the central piperidine with spirocyclic analogs (e.g., 1-azaspiro[3.3]heptane).[4][5][6]

  • Outcome: The spirocyclic analogs exhibited a 1.3 to 5-fold increase in lethal dose (LD50) in mice, attributed to reduced hERG binding affinity due to the altered vector and increased Fsp³ [4].

Comparative Data Summary
PropertyPiperidine / PiperazineSpirocyclic Amine (e.g., Spiro[3.3])Advantage
Topology 2D / Chair3D / OrthogonalAccess to novel binding pockets
Metabolism High

-oxidation risk
Sterically hindered / BlockedExtended half-life (

)
Lipophilicity Moderate to HighLow to ModerateImproved LLE & Solubility
hERG Liability Common (Pharmacophore overlap)ReducedImproved Safety Margin

Experimental Protocol: Comparative Microsomal Stability

To validate the metabolic advantages of a spirocyclic scaffold over a piperidine core, a side-by-side intrinsic clearance (


) assay using Human Liver Microsomes (HLM) is required.
Objective

Determine the intrinsic clearance (


) and half-life (

) of a piperidine-based lead versus its spirocyclic bioisostere to quantify metabolic stability improvements.
Materials
  • Test Compounds: Piperidine analog (Reference) and Spirocyclic analog (Test).

  • Biological Matrix: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2).

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Methodology (Step-by-Step)
  • Preparation: Dilute test compounds to 1 µM in phosphate buffer (final DMSO < 0.1%).

  • Pre-incubation: Mix 30 µL of compound solution with 30 µL of HLM (final protein conc. 0.5 mg/mL) in a 96-well plate. Incubate at 37°C for 5 minutes.

  • Initiation: Add 60 µL of pre-warmed NADPH regenerating system to initiate the reaction.

  • Sampling: At time points

    
     min, remove 15 µL aliquots.
    
  • Quenching: Immediately dispense aliquots into 150 µL of ice-cold Quench Solution to stop metabolism.

  • Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining parent) vs. time. The slope

    
     is the elimination rate constant.
    

Metabolic_Stability_Workflow Start Compound Selection (Piperidine vs. Spirocycle) Incubate Incubation with HLM + NADPH (37°C) Start->Incubate Sample Time-Point Sampling (0, 5, 15, 30, 60 min) Incubate->Sample Quench Protein Precipitation (ACN + Internal Std) Sample->Quench Analyze LC-MS/MS Analysis (Peak Area Ratio) Quench->Analyze Calc Calculate CL_int & t_1/2 Analyze->Calc

Figure 2: Workflow for the comparative assessment of metabolic stability using Human Liver Microsomes (HLM).

Synthetic Accessibility

Historically, spirocycles were difficult to synthesize, limiting their adoption. However, recent advances by groups like Carreira and commercial availability from vendors (e.g., SpiroChem, Enamine) have democratized access.

  • Key Reaction: The synthesis often involves the cyclization of bis-alkylating agents with protected amines or the use of [2+2] photocycloadditions to generate the strained cyclobutane ring [5].

  • Building Blocks: Pre-functionalized spiro[3.3]heptane-2,6-diamines and 2-oxa-6-azaspiro[3.3]heptanes are now standard "off-the-shelf" reagents, making the "spiro-switch" a viable late-stage functionalization strategy.

References

  • Mykhailiuk, P. K. (2023). Spirocyclic Piperidine Bioisosteres: 1-Azaspiro[3.3]heptane vs 2-Azaspiro[3.3]heptane. Enamine/ResearchGate.

  • Johansson, A., et al. (2016).[3] Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties.[3] Journal of Medicinal Chemistry.

  • Reilly, S. W., et al. (2018).[3] Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry.

  • Talele, T. T. (2020).[4] The "Cyclic" Advantage: Spirocyclic Scaffolds in Drug Design. ChemRxiv (Contextualized from Bupivacaine study data).

  • Burkhard, J. A., et al. (2010).[5] Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition.

Sources

7-Fluoro-2-azaspiro[3.5]nonane: A Strategic Bioisostere in Fragment-Based Discovery

[1]

Executive Technical Summary

In the transition from "flat" aromatic hits to three-dimensional lead candidates, spirocyclic scaffolds have emerged as critical tools for escaping the "flatland" of traditional medicinal chemistry.[2][3] This compound represents a high-value bioisostere for 4-substituted piperidines and cyclohexylamines.[1]

Its value proposition lies in three distinct advantages:

  • Geometric Rigidification: The spiro[3.5] junction locks the vectors of the amine (2-position) and the fluorine (7-position) into a defined orientation, reducing the entropic penalty of binding compared to flexible piperidines.

  • Metabolic Hardening: The fluorine atom at position 7 (distal on the cyclohexane ring) blocks the primary site of oxidative metabolism (CYP450-mediated hydroxylation) common in spiro-cyclohexyl systems.

  • Physicochemical Modulation: The azetidine ring (2-aza) lowers the basicity relative to a secondary piperidine amine, potentially improving membrane permeability (P_app) while maintaining solubility.[1]

Physicochemical & Bioisosteric Profile[1][2][4][5]

The this compound scaffold is best utilized as a surrogate for 4-fluoropiperidine or 4,4-difluoropiperidine moieties.[1] Below is a comparative analysis of key properties.

Comparative Data Table
Property4-FluoropiperidineThis compoundImpact on Drug Design
Fsp³ (Fraction sp³) 1.01.0Maintains high 3D character; improves solubility.[1]
Topology Flexible ChairRigid SpirocyclicReduces entropic loss upon binding; distinct vector.[2]
pKa (Conj. Acid) ~10.8~9.5 - 10.0Lower pKa aids in crossing lipid bilayers (less ionized at pH 7.4).[1]
LogD (pH 7.4) LowModerateThe lipophilic cyclohexane tail balances the polar azetidine.
Metabolic Liability High (C-H oxidation)Low (Blocked by F)Fluorine at C7 prevents "soft spot" oxidation.[1]
Chirality AchiralAchiral*Symmetric plane through N-C(spiro)-C(F) simplifies synthesis.[1]

Expert Insight: The "fat" lipophilic tail of the cyclohexane ring in the spiro system allows for hydrophobic contacts in the binding pocket that a simple piperidine cannot access, while the fluorine atom modulates the local dipole moment, potentially engaging in orthogonal multipolar interactions with carbonyls or amides in the protein backbone.

Validated Synthetic Protocol

To ensure reproducibility in library generation, the following protocol describes the synthesis of the This compound core from commercially available 4-fluorocyclohexanone. This route avoids high-pressure hydrogenation and utilizes a [2+2] cycloaddition strategy.[1]

Reaction Scheme Overview
  • Wittig Olefination: 4-Fluorocyclohexanone

    
     4-Fluoro-1-methylenecyclohexane.[1]
    
  • [2+2] Cycloaddition: Reaction with chlorosulfonyl isocyanate (CSI) to form the spiro-lactam.

  • Reduction: Lactam reduction to the spiro-azetidine.

Step-by-Step Methodology
Step 1: Methylenation of 4-Fluorocyclohexanone
  • Reagents: Methyltriphenylphosphonium bromide (1.2 equiv), KHMDS (1.3 equiv), THF (anhydrous).[1]

  • Protocol:

    • Suspend methyltriphenylphosphonium bromide in dry THF at 0°C under N₂.

    • Add KHMDS dropwise.[1] Stir for 1 hour to generate the ylide (bright yellow).

    • Add 4-fluorocyclohexanone (1.0 equiv) dissolved in THF dropwise.

    • Warm to room temperature (RT) and stir for 4 hours.

    • Workup: Quench with saturated NH₄Cl. Extract with pentane (to avoid removing triphenylphosphine oxide in polar solvents). Concentrate carefully (product is volatile).[1]

    • QC Check: ¹H NMR should show exocyclic alkene protons at ~4.6 ppm.[1]

Step 2: Spiro-Lactam Formation (The Critical Step)
  • Reagents: Chlorosulfonyl isocyanate (CSI, 1.1 equiv), Na₂SO₃, NaHCO₃.[1]

  • Protocol:

    • Dissolve the alkene from Step 1 in dry diethyl ether or DCM at 0°C.

    • Add CSI dropwise (Exothermic![1] Control temp < 5°C).

    • Stir overnight at RT. A thick precipitate (N-chlorosulfonyl lactam) may form.[1]

    • Reductive Hydrolysis: Carefully add the reaction mixture to a vigorously stirred solution of 25% aqueous Na₂SO₃ and saturated NaHCO₃. Maintain pH ~7–8.[1]

    • Stir for 2 hours. The N-sulfonyl group is removed, yielding the free lactam.[1]

    • Extraction: Extract with EtOAc/IPA (3:1) to recover the polar lactam.

Step 3: Reduction to this compound[1]
  • Reagents: LiAlH₄ (2.5 equiv), THF.[1]

  • Protocol:

    • Suspend LiAlH₄ in dry THF at 0°C.

    • Add the spiro-lactam (dissolved in THF) dropwise.

    • Reflux for 6–12 hours.

    • Fieser Workup: Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL) sequentially based on LiAlH₄ mass.

    • Filter the granular precipitate.

    • Purification: The secondary amine can be purified via formation of the HCl salt or Boc-protection followed by chromatography.

Fragment-Based Discovery Workflow

The following diagram illustrates the decision matrix for deploying this compound in a fragment growing campaign.

FBDD_WorkflowHitAromatic Fragment Hit(Low Affinity, High LE)AnalysisVector AnalysisIdentify Exit VectorsHit->AnalysisDecisionNeed 3D Expansion?Analysis->DecisionDecision->HitNo: Stay AromaticSpiro_SelectSelect Scaffold:This compoundDecision->Spiro_SelectYes: Escape FlatlandSynthesisLibrary Synthesis(Amide Coupling / Reductive Amination)Spiro_Select->SynthesisBioisostere ReplacementScreeningSPR / X-Ray CrystallographySynthesis->ScreeningOptimizationOptimize F-Interaction(Dipole Alignment)Screening->OptimizationValid Binding ModeOptimization->SynthesisIterative Cycle

Caption: Workflow for integrating spirocyclic bioisosteres into fragment evolution, highlighting the transition from aromatic hits to 3D-rich leads.

Synthesis Pathway Diagram[5][6]

Synthesis_RouteKetone4-FluorocyclohexanoneWittigWittig Olefination(Ph3P=CH2)Ketone->WittigAlkeneExocyclic AlkeneWittig->AlkeneCSI[2+2] Cycloaddition(CSI, then Na2SO3)Alkene->CSILactamSpiro-LactamCSI->LactamReductionReduction(LiAlH4)Lactam->ReductionProductThis compoundReduction->Product

Caption: Synthetic route from 4-fluorocyclohexanone to the target spiro-amine via CSI-mediated [2+2] cycloaddition.

References

  • Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Analogues. Organic Letters , 12(9), 1944–1947.[1] [Link]

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews , 114(16), 8257–8322.[1] [Link][1]

  • Matsuda, D., et al. (2018).[1] Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry , 26(8), 1886-1899.[1] [Link]

  • Zheng, Y. J., & Tice, C. M. (2016).[1] The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery , 11(9), 831–834.[1] [Link]

  • Wuitschik, G., et al. (2010).[1] Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition , 49(47), 8979-8982.[1] [Link][1]

Technical Guide: Molecular Weight and Formula of 7-Fluoro-2-azaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In the modern era of "Escape from Flatland" (increasing


 character in drug candidates), the 2-azaspiro[3.5]nonane  scaffold has emerged as a critical bioisostere for the piperidine ring.[1][2] By constraining the nitrogen in a 4-membered azetidine ring spiro-fused to a cyclohexane, this scaffold offers distinct vectors for substituent display and improved metabolic stability.[1][2]

The 7-fluoro derivatives (both mono- and difluoro) are particularly valuable.[1][2] Fluorine substitution at the C7 position (the "para" position of the cyclohexane ring relative to the spiro junction) modulates the basicity of the distal amine via the inductive effect (


) and blocks a primary site of metabolic oxidation (cytochrome P450 hydroxylation).[1][2]

This guide provides the definitive physicochemical data, synthetic pathways, and characterization logic for these high-value building blocks.

Physicochemical Profile & Identity

The 7-fluoro-2-azaspiro[3.5]nonane system exists primarily in two oxidation states of interest to medicinal chemists: the monofluoro (chiral or mixture) and the gem-difluoro derivatives.[1] Due to the volatility and basicity of the free amines, these are commercially supplied as salts (HCl, TFA) or N-protected forms (Boc).[1]

Table 1: Molecular Weight and Formula Data
Derivative TypeChemical NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
Monofluoro (Free Base) This compound

143.20 2091299-06-6
Monofluoro (Salt) This compound HCl

179.66 N/A
Monofluoro (Protected) tert-Butyl this compound-2-carboxylate

243.32 N/A
Difluoro (Free Base) 7,7-Difluoro-2-azaspiro[3.5]nonane

161.19 1379648-01-5
Difluoro (Salt) 7,7-Difluoro-2-azaspiro[3.5]nonane TFA

275.22 2228781-03-9
Difluoro (Protected) tert-Butyl 7,7-difluoro-2-azaspiro[3.5]nonane-2-carboxylate

261.31 2657653-61-5

*Note: CAS numbers for specific salts or protected forms of the monofluoro derivative may not be widely indexed; values are calculated based on standard stoichiometry.

Structural Analysis[2][3]
  • Core Geometry: The molecule consists of a rigid spiro junction.[1][2] The azetidine ring (4-membered) is puckered, while the cyclohexane ring (6-membered) adopts a chair conformation.[1]

  • Fluorine Positioning:

    • In the 7,7-difluoro analog, the fluorine atoms occupy the equatorial and axial positions at the C7 carbon.[1][2]

    • In the 7-monofluoro analog, the fluorine can exist in either cis or trans relative to the nitrogen lone pair vector, creating potential diastereomers if the nitrogen is substituted with a chiral group, though the core itself is achiral (plane of symmetry).[1]

Synthetic Accessibility & Pathways[1][2]

The synthesis of these derivatives hinges on the pivotal intermediate tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate .[1] This ketone allows for divergent synthesis into both the monofluoro and difluoro series.[1][2]

Pathway Diagram: From Ketone to Fluorinated Scaffolds

SynthesisPath Ketone Key Intermediate 7-Oxo-2-azaspiro[3.5]nonane (N-Boc Protected) Alcohol Intermediate 7-Hydroxy Derivative Ketone->Alcohol NaBH4, MeOH Reduction DiF Target B 7,7-Difluoro Derivative (Gem-difluoro) Ketone->DiF Deoxo-Fluor or DAST DCM, 0°C to RT MonoF Target A 7-Fluoro Derivative (Monofluoro) Alcohol->MonoF DAST or XtalFluor-E Inversion of Configuration

Figure 1: Divergent synthesis of fluoro-derivatives from the 7-oxo precursor.[1][3][4][5][6][7]

Detailed Experimental Protocols
A. Synthesis of 7,7-Difluoro-2-azaspiro[3.5]nonane (Protected)

This reaction utilizes nucleophilic fluorination on the ketone carbonyl.[1][2]

  • Reagents: tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate (1.0 eq), DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (2.5 eq), Dichloromethane (DCM).[1]

  • Procedure:

    • Dissolve the ketone in anhydrous DCM under nitrogen atmosphere.[1][2]

    • Cool the solution to 0°C.

    • Add DAST dropwise (Exothermic!).[1][2]

    • Allow the mixture to warm to room temperature and stir for 12–16 hours.

    • Quench: Pour carefully into saturated aqueous

      
       (gas evolution).
      
    • Extraction: Extract with DCM, dry over

      
      , and concentrate.
      
    • Purification: Flash column chromatography (Hexanes/EtOAc).[1][2][8]

  • Outcome: The carbonyl oxygen is replaced by two fluorine atoms.[1][2][7]

B. Synthesis of this compound (Protected)

This requires a two-step sequence: reduction followed by deoxyfluorination.[1][2]

  • Step 1: Reduction

    • Treat the ketone with Sodium Borohydride (

      
      ) in Methanol at 0°C.[1][2]
      
    • Workup yields the 7-hydroxy intermediate (Alcohol).[1][2]

  • Step 2: Fluorination

    • Dissolve the 7-hydroxy intermediate in anhydrous DCM at -78°C.

    • Add DAST (1.1 eq) dropwise.[1][2]

    • Warm slowly to room temperature.

    • Mechanism: The reaction proceeds via an

      
       mechanism, typically resulting in inversion of configuration at the C7 carbon.[1][2]
      
  • Outcome: A single fluorine atom replaces the hydroxyl group.[1][2]

Characterization & Validation Logic

When validating these compounds, standard analytical techniques (NMR, MS) show distinct signatures due to the presence of fluorine.[1][2]

Mass Spectrometry (LC-MS)[1][6]
  • Ionization: Electrospray Ionization (ESI+).[1][2]

  • Boc-Protected: Look for

    
     or 
    
    
    
    .[1][2][9] Often, the Boc group fragments, showing a strong peak for
    
    
    .[1]
    • Example (Difluoro-Boc): MW 261.[1][2]31. Expect

      
      .[1][2] Significant fragment at 
      
      
      
      (loss of isobutene).[1][2]
  • Free Base/Salt: Look for

    
    .[1][2]
    
    • Example (Difluoro-Free): MW 161.[1][2][9]19. Expect

      
      .[1][2]
      
Nuclear Magnetic Resonance (NMR)

Fluorine coupling (


 and 

) dominates the spectra.[1][2]
  • 
     NMR: 
    
    • 7,7-Difluoro: Appears as a distinct pattern (often a broad doublet or AB quartet if the ring is conformationally locked) around -90 to -100 ppm.[1]

    • 7-Monofluoro: Single multiplet around -170 to -180 ppm (typical for cyclohexyl fluoride).[1][2]

  • 
     NMR (Difluoro): 
    
    • The protons at C6 and C8 (adjacent to

      
      ) will appear as multiplets with significant splitting due to H-F coupling (
      
      
      
      Hz).[1][2]
  • 
     NMR: 
    
    • C7 (C-F carbon):

      • Difluoro:[3][5][7][10][11] Triplet (

        
         Hz).[1][2]
        
      • Monofluoro: Doublet (

        
         Hz).[1][2]
        

References

  • Burkhard, J. A., et al. (2010).[1][2] Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes as Piperidine Bioisosteres. Organic Letters. [1]

  • Wuitschik, G., et al. (2010).[1][2] Spirocyclic Scaffolds in Medicinal Chemistry. Angewandte Chemie International Edition. [1]

  • PubChem Compound Summary. (2024). 7,7-Difluoro-2-azaspiro[3.5]nonane. National Center for Biotechnology Information.[1][2] [1]

  • Carreira, E. M., & Fessard, T. C. (2014).[1][2] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. [1]

  • ChemicalBook. (2024).[1][2][8][12] tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate Properties and Synthesis.

Sources

The Ascendance of 2-Azaspiro[3.5]nonane: A Technical Guide to a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly venturing beyond the confines of traditional flat, aromatic structures. This strategic shift towards three-dimensional molecular architectures has propelled spirocyclic systems to the forefront of drug design. Among these, the 2-azaspiro[3.5]nonane scaffold has emerged as a particularly compelling building block, offering a unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties. This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and applications of 2-azaspiro[3.5]nonane, tailored for researchers, scientists, and drug development professionals.

The Strategic Advantage of the 2-Azaspiro[3.5]nonane Core

The 2-azaspiro[3.5]nonane framework, characterized by a nitrogen-containing four-membered azetidine ring fused to a six-membered cyclohexane ring at a single carbon atom, presents a distinct three-dimensional geometry. This inherent non-planarity allows for a more precise spatial arrangement of substituents, facilitating optimal interactions with the complex topographies of biological targets. This "escape from flatland" is a critical strategy in modern medicinal chemistry to enhance binding affinity, selectivity, and ultimately, therapeutic efficacy.

The rigidity of the spirocyclic core also imparts a degree of conformational constraint, which can be advantageous in drug design. By reducing the entropic penalty upon binding to a target protein, molecules incorporating this scaffold can exhibit higher binding affinities. Furthermore, the defined exit vectors from the spirocyclic core provide medicinal chemists with precise control over the orientation of pendant functional groups, enabling systematic exploration of structure-activity relationships (SAR).

Navigating the Synthetic Landscape: Crafting the 2-Azaspiro[3.5]nonane Scaffold

The construction of the 2-azaspiro[3.5]nonane core can be approached through various synthetic strategies, primarily focusing on the sequential or convergent formation of the azetidine and cyclohexane rings.

Synthesis of the Key Intermediate: 7-Oxo-2-azaspiro[3.5]nonane

A versatile and frequently utilized starting material for accessing the 2-azaspiro[3.5]nonane scaffold is 7-oxo-2-azaspiro[3.5]nonane. A patented two-step method provides an efficient route to this key intermediate.[1]

Step 1: First Cyclization to form the Piperidine Precursor

The initial step involves the formation of a piperidine ring derivative. This is achieved through the reaction of a suitable precursor with bis(2-chloroethyl) ether in the presence of an acid-binding agent and a phase-transfer catalyst.[1]

Step 2: Second Cyclization to form the Azetidine Ring

The intermediate from the first step undergoes a second cyclization reaction, typically employing a reducing agent like lithium aluminum hydride, to construct the azetidine ring and yield 7-oxo-2-azaspiro[3.5]nonane.[1] This method has been shown to be high-yielding, with reported yields exceeding 82%.[1]

Experimental Protocol: Synthesis of 7-Oxo-2-azaspiro[3.5]nonane [1]

  • Step 1: To a reactor containing 720-1600 mL of N,N-dimethylformamide (DMF), add 71.5-163 g of bis(2-chloroethyl) ether. Under stirring, add 78.8-138.2 g of cyanoacetaldehyde diethyl acetal, 8.1-25.5 g of an acid-binding agent (e.g., anhydrous potassium carbonate), and 3.7-12.5 g of an iodo metal salt. Heat the mixture rapidly to 70-100 °C and maintain for 12-24 hours. Cool the reaction to 0 °C and add 200-800 mL of purified water and 400 mL of ethyl acetate. After stirring and phase separation, collect the organic phase, wash with 10% sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude piperidine intermediate.

  • Step 2: To a reactor containing 770-1000 mL of tetrahydrofuran (THF), add the crude intermediate from Step 1. After purging with nitrogen, cool the mixture to -10 °C. Sequentially add 15.2-56.9 g of lithium aluminum hydride in portions over one hour. Stir the reaction for 4-8 hours. Slowly add 15-57 mL of purified water, followed by 15-57 mL of 15% sodium hydroxide solution, and then 45-188 mL of purified water. Filter the mixture and concentrate the filtrate to obtain the crude product. Purify the crude product by column chromatography on neutral alumina to afford 35.8-52.9 g of 7-oxo-2-azaspiro[3.5]nonane.

Synthesis of Oxygenated Analogues: The Case of 2,5-Dioxa-8-azaspiro[3.5]nonane

Variations of the core structure, such as the inclusion of additional heteroatoms, have also been explored. A patented method for the synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane highlights a different cyclization strategy.[2]

This synthesis involves the reaction of 3-((benzylamino)methyl)oxetan-3-ol with chloroacetyl chloride to form an amide intermediate.[2] This intermediate then undergoes a self-cyclization reaction under basic conditions to generate a lactam.[2] Subsequent reduction of the lactam and deprotection of the benzyl group yields the final 2,5-dioxa-8-azaspiro[3.5]nonane.[2] This route is noted for its use of readily available starting materials, a short synthetic sequence, and high yields, making it suitable for industrial production.[2]

synthetic_pathway_dioxa start 3-((benzylamino)methyl)oxetan-3-ol intermediate1 Amide Intermediate start->intermediate1 Chloroacetyl chloride, Base intermediate2 Lactam intermediate1->intermediate2 Self-cyclization final_product 2,5-Dioxa-8-azaspiro[3.5]nonane intermediate2->final_product Reduction, Deprotection GPR119_agonism agonist 7-Azaspiro[3.5]nonane Derivative receptor GPR119 agonist->receptor Binds to adenylate_cyclase Adenylate Cyclase Activation receptor->adenylate_cyclase cAMP Increased intracellular cAMP adenylate_cyclase->cAMP insulin Glucose-Dependent Insulin Secretion cAMP->insulin incretin Incretin Hormone Release (GLP-1) cAMP->incretin therapeutic_effect Lowered Blood Glucose insulin->therapeutic_effect incretin->therapeutic_effect

Caption: Mechanism of action of 7-azaspiro[3.5]nonane GPR119 agonists.

Potential in Other Therapeutic Areas

While the application in metabolic diseases is well-documented, the versatility of the 2-azaspiro[3.5]nonane scaffold suggests its potential in other therapeutic areas. The development of modulators for central nervous system (CNS) targets is an area of active research for many small molecules, and the favorable physicochemical properties of this scaffold make it an attractive candidate for CNS drug discovery. [3][4][5][6]Furthermore, the rigid three-dimensional structure of the 2-azaspiro[3.5]nonane core could be exploited to design selective enzyme inhibitors.

Conclusion and Future Perspectives

The 2-azaspiro[3.5]nonane scaffold represents a valuable and underexplored building block in the medicinal chemist's toolbox. Its inherent three-dimensionality, coupled with established and versatile synthetic routes, provides a robust platform for the design of novel therapeutic agents. The demonstrated success in developing potent GPR119 agonists highlights the potential of this scaffold. Future exploration of its utility in other therapeutic areas, particularly in CNS disorders and as enzyme inhibitors, is warranted and holds significant promise for the discovery of next-generation medicines. As the demand for novel, efficacious, and safe drugs continues to grow, the strategic incorporation of privileged scaffolds like 2-azaspiro[3.5]nonane will undoubtedly play a pivotal role in shaping the future of drug discovery.

References

  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • PubChem Compound Summary for CID 20277171, 7-Azaspiro(3.5)nonane. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 21955284, 2-Oxa-7-azaspiro[3.5]nonane. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 21030011, 7-Oxa-2-azaspiro(3.5)nonane. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 53484586, 2-Oxa-5-azaspiro[3.5]nonane. National Center for Biotechnology Information. [Link]

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. [Link]

  • A categorical structure-activity relationship analysis of GPR119 ligands. PubMed Central. [Link]

  • Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis. MDPI. [Link]

  • Histaminergic drugs as modulators of CNS function. PubMed. [Link]

  • Novel series of tunable μOR modulators with enhanced brain penetration for the treatment of opioid use disorder, pain and neuropsychiatric indications. PubMed Central. [Link]

  • The Cannabinoid CB2 Receptor Positive Allosteric Modulator EC21a Exhibits Complicated Pharmacology In Vitro. PubMed Central. [Link]

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Methodological & Application

Application Note: Scalable Synthesis of 7-Fluoro-2-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for Process Chemists and Medicinal Chemists requiring a robust, scalable protocol for the synthesis of 7-Fluoro-2-azaspiro[3.5]nonane .

This guide prioritizes safety (specifically regarding fluorination reagents), scalability (avoiding cryogenic chromatography where possible), and stereochemical control .

Executive Summary

The 2-azaspiro[3.5]nonane scaffold is a high-value bioisostere for piperidine and morpholine rings, offering altered lipophilicity (LogP) and metabolic stability profiles. The introduction of a fluorine atom at the 7-position (the "para" position of the cyclohexane ring relative to the spiro center) further modulates pKa and blocks metabolic oxidation.

This protocol details the synthesis of This compound hydrochloride starting from commercially available precursors. The route is optimized for multi-gram scale, utilizing a Deoxyfluorination strategy that avoids the use of highly explosive reagents, though strict thermal control is required.

Key Chemical Data
CompoundMW ( g/mol )CAS (Key Intermediates)
Target: this compound HCl179.66N/A (Novel/Proprietary)
Intermediate: tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate239.311363381-22-9
Reagent: DAST (Diethylaminosulfur trifluoride)161.1938078-09-0

Retrosynthetic Strategy & Logic

The synthesis relies on the late-stage introduction of fluorine to avoid defluorination side reactions during ring construction. The spiro-skeleton is constructed first, followed by functional group manipulation.[1][2][3][4]

Strategic Considerations:
  • Spiro-Cycle Construction: The 4-membered azetidine ring is built upon a pre-functionalized cyclohexane core. The most scalable route utilizes the tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate intermediate, which is now commercially available or synthesizable from dimethyl 1,4-cyclohexanedicarboxylate.

  • Fluorination: Direct fluorination of the ketone (gem-difluorination) is not the target. We require the mono-fluoro derivative. This necessitates a Reduction → Deoxyfluorination sequence.

  • Stereochemistry: The 2-azaspiro[3.5]nonane system possesses a plane of symmetry passing through the nitrogen, the spiro-carbon, and C7. Therefore, the 7-fluoro derivative is achiral (meso-like symmetry), eliminating the need for enantiomeric separation.

Pathway Diagram

Retrosynthesis Target This compound (Target HCl Salt) FluoroBoc N-Boc-7-Fluoro-2-azaspiro[3.5]nonane (Protected Intermediate) Target->FluoroBoc Deprotection (HCl/Dioxane) Alcohol N-Boc-7-Hydroxy-2-azaspiro[3.5]nonane (Alcohol Intermediate) FluoroBoc->Alcohol Deoxyfluorination (DAST/Deoxo-Fluor) Ketone N-Boc-7-Oxo-2-azaspiro[3.5]nonane (Key Starting Material) Alcohol->Ketone Reduction (NaBH4)

Figure 1: Retrosynthetic analysis showing the critical functional group interconversions.

Detailed Experimental Protocols

Phase 1: Reduction of Ketone to Alcohol

Objective: Convert the ketone carbonyl to a secondary alcohol. Scale: 10.0 g Input

Reagents:

  • tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate (10.0 g, 41.8 mmol)

  • Sodium Borohydride (NaBH₄) (1.90 g, 50.2 mmol, 1.2 equiv)

  • Methanol (MeOH) (100 mL)

  • Dichloromethane (DCM) (for extraction)

Protocol:

  • Setup: Charge a 500 mL round-bottom flask (RBF) with the Ketone (10.0 g) and MeOH (100 mL). Cool the solution to 0 °C using an ice bath.

  • Addition: Add NaBH₄ portion-wise over 15 minutes. Caution: Hydrogen gas evolution. Ensure venting.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2 hours. Monitor by TLC (50% EtOAc/Hexane; stain with KMnO₄).

  • Quench: Cool to 0 °C. Quench carefully with Saturated Aqueous NH₄Cl (50 mL).

  • Workup: Concentrate under reduced pressure to remove MeOH. Dilute the residue with water (50 mL) and extract with DCM (3 x 50 mL).

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

  • Outcome: Yields ~9.8 g (97%) of N-Boc-7-hydroxy-2-azaspiro[3.5]nonane as a white solid. Used directly in the next step without chromatography.

Phase 2: Deoxyfluorination (Critical Step)

Objective: Nucleophilic substitution of the hydroxyl group with fluorine with inversion of configuration (irrelevant here due to symmetry, but mechanistically relevant). Safety Warning: DAST (Diethylaminosulfur trifluoride) can decompose explosively at elevated temperatures (>50°C). Reacts violently with water to produce HF. Perform in a fume hood.

Reagents:

  • N-Boc-7-hydroxy-2-azaspiro[3.5]nonane (9.8 g, 40.6 mmol)

  • DAST (Diethylaminosulfur trifluoride) (6.4 mL, 48.7 mmol, 1.2 equiv)

  • Anhydrous Dichloromethane (DCM) (150 mL)

  • Saturated NaHCO₃ (Quenching)

Protocol:

  • Inert Atmosphere: Flame-dry a 500 mL 3-neck RBF and cool under Nitrogen flow.

  • Solvation: Dissolve the Alcohol (9.8 g) in Anhydrous DCM (120 mL). Cool the solution to -78 °C (Dry ice/Acetone bath).

  • Reagent Addition: Add DAST (6.4 mL) dropwise via syringe over 20 minutes. Maintain internal temperature below -70 °C.

  • Reaction: Stir at -78 °C for 1 hour, then allow the mixture to warm slowly to RT overnight (approx. 12 hours).

  • Quenching (CRITICAL):

    • Cool the reaction mixture back to 0 °C .

    • Slowly add Saturated NaHCO₃ (100 mL) with vigorous stirring. Caution: Vigorous CO₂ evolution.

    • Stir for 30 minutes until bubbling ceases.

  • Extraction: Separate phases. Extract aqueous layer with DCM (2 x 50 mL).

  • Purification: Dry organics (MgSO₄) and concentrate. Purify the residue via Flash Column Chromatography (Silica Gel; Gradient 0-20% EtOAc in Hexanes).

    • Note: The fluoro product is less polar than the alcohol.

  • Outcome: Yields ~7.5 g (76%) of N-Boc-7-fluoro-2-azaspiro[3.5]nonane as a colorless oil/solid.

Phase 3: Deprotection (Salt Formation)

Objective: Removal of the Boc group to yield the final salt.

Reagents:

  • N-Boc-7-fluoro-2-azaspiro[3.5]nonane (7.5 g)

  • 4M HCl in Dioxane (40 mL)

  • Diethyl Ether (Et₂O) (100 mL)

Protocol:

  • Dissolution: Dissolve the intermediate in minimal Dioxane (10 mL) or Et₂O (20 mL).

  • Acidolysis: Add 4M HCl in Dioxane (40 mL) at 0 °C. Stir at RT for 3 hours. Precipitate should form.

  • Isolation: Dilute with Et₂O (100 mL) to maximize precipitation. Filter the white solid under Nitrogen.

  • Washing: Wash the filter cake with anhydrous Et₂O (3 x 20 mL).

  • Drying: Dry in a vacuum oven at 40 °C for 12 hours.

  • Final Outcome: This compound hydrochloride .

Safety & Scalability Workflow (DAST)

The following diagram illustrates the critical safety decision points when scaling the fluorination step.

SafetyWorkflow Start Start Fluorination Scale-Up CheckWater QC: Water Content < 100 ppm? Start->CheckWater DrySolvent Action: Re-dry DCM/Substrate CheckWater->DrySolvent No TempControl Critical Control: Maintain T < -70°C during addition CheckWater->TempControl Yes DrySolvent->CheckWater Quench Quench: Pour Reactant INTO NaHCO3 (Do not add water to reactant) TempControl->Quench Post-Reaction Waste Waste: Segregate Acidic Fluoride Waste Quench->Waste

Figure 2: Safety workflow for handling DAST reagents on scale.

Analytical Reference Data

TestSpecificationExpected Result
1H NMR (DMSO-d6)400 MHzδ 9.1 (br s, 2H, NH2), 4.8 (dm, J=48Hz, 1H, CH-F), 3.8 (m, 4H, Azetidine), 1.6-2.0 (m, 8H, Cyclohexane).
19F NMR DecoupledSingle peak at approx -180 ppm (doublet of multiplets if coupled).
Mass Spec LC-MS (ESI+)[M+H]+ = 144.1 (Free base)
Appearance VisualWhite to off-white crystalline solid.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes as Piperidine Bioisosteres. Organic Letters. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link

  • Vertex AI Search . (2025).[5] Synthesis of tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate. (Patent WO2010151740). Link

  • Sigma-Aldrich . (2023).[6] Safety Data Sheet: DAST (Diethylaminosulfur trifluoride). Link

Sources

Application Notes and Protocols for the Synthesis of N-Boc-7-fluoro-2-azaspiro[3.5]nonane Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Azaspiro[3.5]nonanes in Modern Drug Discovery

The 2-azaspiro[3.5]nonane scaffold is a key structural motif in contemporary medicinal chemistry. Its rigid, three-dimensional architecture provides a unique conformational constraint that can enhance binding affinity and selectivity for biological targets, often serving as a bioisostere for piperidine rings.[1][2] The introduction of a fluorine atom into this scaffold can further augment its pharmacological properties. Fluorine's unique electronic properties and small size can modulate pKa, improve metabolic stability, and enhance membrane permeability, making fluorinated spirocycles highly sought-after intermediates in drug development.[3] This document provides a detailed guide to the synthesis of N-Boc-7-fluoro-2-azaspiro[3.5]nonane, a versatile building block for the elaboration of novel therapeutic agents.

Strategic Overview of the Synthetic Pathway

The synthesis of N-Boc-7-fluoro-2-azaspiro[3.5]nonane is a multi-step process commencing with the construction of the core spirocyclic ketone, followed by Boc protection of the secondary amine, and culminating in the introduction of the fluorine atom at the 7-position. Two viable strategies for the fluorination step are presented, offering flexibility based on available reagents and substrate reactivity.

Synthetic_Workflow cluster_fluorination Step 3: Fluorination Strategies Start Commercially Available Starting Materials Step1 Step 1: Synthesis of 7-Oxo-2-azaspiro[3.5]nonane Start->Step1 Step2 Step 2: N-Boc Protection Step1->Step2 RouteA Route A: Direct Electrophilic Fluorination Step2->RouteA RouteB_1 Route B: Reduction to Alcohol Step2->RouteB_1 Product Final Product: N-Boc-7-fluoro-2-azaspiro[3.5]nonane RouteA->Product RouteB_2 Deoxyfluorination RouteB_1->RouteB_2 RouteB_2->Product

Caption: Overall synthetic workflow for N-Boc-7-fluoro-2-azaspiro[3.5]nonane.

Part 1: Synthesis of the Key Intermediate: 7-Oxo-2-azaspiro[3.5]nonane

The initial phase of the synthesis focuses on the construction of the 2-azaspiro[3.5]nonane ring system with a ketone at the 7-position. This procedure is adapted from established patent literature, which describes a two-step cyclization process.[4]

Protocol 1: Synthesis of 7-Oxo-2-azaspiro[3.5]nonane

Step 1.1: First Cyclization

  • To a solution of N,N-dimethylformamide (DMF, 720-1600 mL) in a suitable reactor, add bis(2-chloroethyl) ether (71.5-163 g) and cyanoacetaldehyde diethyl acetal (78.8-138.2 g).

  • Add an acid-binding agent such as anhydrous potassium carbonate (8.1-25.5 g) and an iodo metal salt (e.g., potassium iodide, 3.7-12.5 g).

  • Heat the reaction mixture to 70-100 °C and stir for 12-24 hours.

  • Cool the reaction mixture to 0 °C and add purified water (200-800 mL) and ethyl acetate (400 mL).

  • Separate the organic phase, wash with 10% sodium bicarbonate solution (100-200 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.

Step 1.2: Second Cyclization and Reduction

  • Dissolve the crude product from the previous step (76.8-106.5 g) in tetrahydrofuran (THF, 770-1000 mL) in a reactor under a nitrogen atmosphere.

  • Cool the solution to -10 °C.

  • Carefully add lithium aluminum hydride (LiAlH₄, 15.2-56.9 g) portion-wise over one hour.

  • Stir the reaction mixture for 4-8 hours at -10 °C.

  • Slowly quench the reaction by the sequential addition of purified water (15-57 mL), 15% sodium hydroxide solution (15-57 mL), and finally more purified water (45-188 mL).

  • Filter the resulting mixture and concentrate the filtrate to obtain crude 7-oxo-2-azaspiro[3.5]nonane.

  • Purify the crude product by column chromatography on neutral alumina to afford the pure ketone.

Part 2: N-Boc Protection of the Spirocyclic Amine

To prevent unwanted side reactions during the fluorination step, the secondary amine of the spirocycle must be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under various reaction conditions and its straightforward removal under acidic conditions.[3][5]

Protocol 2: Synthesis of N-Boc-7-oxo-2-azaspiro[3.5]nonane
  • Dissolve 7-oxo-2-azaspiro[3.5]nonane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Add a base, such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq).

  • Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase to yield N-Boc-7-oxo-2-azaspiro[3.5]nonane, which can be purified by silica gel chromatography if necessary.

Part 3: Introduction of the Fluorine Moiety

This section outlines two distinct and effective strategies for the fluorination of the 7-position of the N-Boc protected spirocyclic ketone.

Route A: Direct Electrophilic Fluorination

This approach involves the direct conversion of the ketone to the corresponding α-fluoro ketone using an electrophilic fluorinating agent. Selectfluor® (N-fluorobis(phenyl)sulfonimide) is a commonly used reagent for this transformation due to its effectiveness and relatively mild reaction conditions.[1][6]

Route_A Ketone N-Boc-7-oxo- 2-azaspiro[3.5]nonane Product N-Boc-7-fluoro- 2-azaspiro[3.5]nonane Ketone->Product Direct Fluorination Reagent Selectfluor® (Electrophilic Fluorinating Agent) Reagent->Product

Caption: Direct electrophilic fluorination of the spirocyclic ketone.

  • Dissolve N-Boc-7-oxo-2-azaspiro[3.5]nonane (1.0 eq) in a suitable solvent such as acetonitrile or methanol.

  • Add Selectfluor® (1.1-1.5 eq) to the solution.

  • The reaction may be performed at room temperature or require heating depending on the substrate's reactivity. Monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and concentrate the mixture to remove the organic solvent.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution.

  • Purify the crude product by silica gel chromatography to isolate N-Boc-7-fluoro-2-azaspiro[3.5]nonane.

Route B: Reduction Followed by Deoxyfluorination

An alternative strategy involves a two-step sequence: reduction of the ketone to the corresponding alcohol, followed by conversion of the hydroxyl group to a fluoride. This can be advantageous if direct fluorination proves to be low-yielding or results in side products.

Route_B Ketone N-Boc-7-oxo- 2-azaspiro[3.5]nonane Step1 Reduction (e.g., NaBH₄) Ketone->Step1 Alcohol N-Boc-7-hydroxy- 2-azaspiro[3.5]nonane Step1->Alcohol Step2 Deoxyfluorination (e.g., DAST) Alcohol->Step2 Product N-Boc-7-fluoro- 2-azaspiro[3.5]nonane Step2->Product

Caption: Two-step fluorination via reduction and deoxyfluorination.

  • Dissolve N-Boc-7-oxo-2-azaspiro[3.5]nonane (1.0 eq) in methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains low.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the bulk of the solvent.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-7-hydroxy-2-azaspiro[3.5]nonane. This intermediate may be used in the next step without further purification if it is of sufficient purity.

  • Dissolve N-Boc-7-hydroxy-2-azaspiro[3.5]nonane (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add diethylaminosulfur trifluoride (DAST, 1.2-1.5 eq) dropwise.[7]

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution.

  • Purify the crude product by silica gel chromatography to obtain N-Boc-7-fluoro-2-azaspiro[3..5]nonane.

Data Summary and Characterization

The successful synthesis of the target compound and its intermediates should be confirmed by standard analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR SignalsExpected ¹⁹F NMR Signals
7-Oxo-2-azaspiro[3.5]nonaneC₈H₁₃NO139.19Signals for azetidine and cyclohexane rings, with protons alpha to the ketone shifted downfield.N/A
N-Boc-7-oxo-2-azaspiro[3.5]nonaneC₁₃H₂₁NO₃239.31Characteristic t-butyl singlet (~1.4 ppm) in addition to the spirocyclic protons.N/A
N-Boc-7-hydroxy-2-azaspiro[3.5]nonaneC₁₃H₂₃NO₃241.33Appearance of a broad singlet for the hydroxyl proton and an upfield shift of the proton at C7.N/A
N-Boc-7-fluoro-2-azaspiro[3.5]nonaneC₁₃H₂₂FNO₂243.32Complex multiplets for protons on the cyclohexane ring due to coupling with fluorine.A characteristic signal for the fluorine atom, likely a multiplet.

Troubleshooting and Safety Considerations

  • Incomplete Reactions: If reactions are sluggish, consider increasing the reaction time, temperature (with caution), or the equivalents of the reagent. Always monitor the reaction progress closely.

  • Purification Challenges: Spirocyclic amines can be basic and may streak on silica gel. It may be necessary to add a small amount of triethylamine (e.g., 1%) to the eluent during column chromatography.

  • Safety with Fluorinating Agents: DAST is toxic and corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Selectfluor® is a strong oxidizing agent and should be handled with care.

  • Boc Deprotection: While not part of the synthesis of the intermediate, subsequent deprotection of the Boc group is typically achieved with strong acids like trifluoroacetic acid (TFA) in DCM or HCl in dioxane or methanol.[3][8][9][10][11]

Conclusion

The protocols detailed in this application note provide a comprehensive guide for the synthesis of N-Boc-7-fluoro-2-azaspiro[3.5]nonane, a valuable intermediate for drug discovery. By offering two distinct routes for the critical fluorination step, researchers are afforded the flexibility to select the most suitable method for their specific needs and available resources. The successful application of these methods will enable the generation of novel fluorinated spirocyclic compounds for the development of next-generation therapeutics.

References

  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Synthesis method of N-Boc piperazine.
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • A kind of method for preparing 7 hydroxyl mitragynines.
  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. [Link]

  • BOC deprotection. Hebei Boze Chemical Co.,Ltd. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • The Conversion of Primary or Secondary Alcohols with Nonaflyl Fluoride into Their Corresponding Inverted Fluorides. ResearchGate. [Link]

  • Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. ACS Publications. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Direct and convenient conversion of alcohols to fluorides. PubMed. [Link]

  • N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds. The Journal of Organic Chemistry. [Link]

  • Enantioselective organocatalytic α-fluorination of cyclic ketones. PubMed. [Link]

  • Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]

  • Enantioselective Organocatalytic R-Fluorination of Cyclic Ketones. Macmillan Group - Princeton University. [Link]

  • Alcohol to Fluoride - Common Conditions. organic-chemistry.org. [Link]

  • Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. ACS Publications. [Link]

  • Alcohols to Alkyl Fluorides, Part 5: Other Reagents. YouTube. [Link]

  • Tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate. PubChem. [Link]

Sources

Application Note: Incorporating 7-Fluoro-2-azaspiro[3.5]nonane into DNA-Encoded Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the methodology for incorporating 7-Fluoro-2-azaspiro[3.5]nonane (7-F-2-ASN) into DNA-Encoded Libraries (DELs).[1][2] As drug discovery shifts towards "escaping flatland," spirocyclic scaffolds offer critical three-dimensional geometry (high Fsp³) and improved physicochemical properties compared to traditional planar heterocycles.[1][2][3] The 7-fluoro substituent introduces metabolic stability and favorable dipole interactions, while the spiro[3.5]nonane core acts as a rigid, bioisosteric replacement for piperidines or morpholines.[1]

This document provides validated protocols for amide coupling , reductive amination , and nucleophilic aromatic substitution (SNAr) on DNA-tagged substrates, specifically optimized for the steric and electronic profile of this secondary amine.[1]

Chemical Profile & Design Considerations

Structural Analysis[1][2][4]
  • Scaffold: 2-Azaspiro[3.5]nonane consists of a four-membered azetidine ring spiro-fused to a six-membered cyclohexane ring.[1][2]

  • Functionalization: The secondary amine (NH) on the azetidine ring serves as the attachment point (handle).[1]

  • Fluorine Effect: The fluorine atom at position 7 (cyclohexane ring) lowers lipophilicity (LogD) and blocks metabolic hot-spots (CYP450 oxidation) without significantly compromising the nucleophilicity of the distal amine.[1]

Reactivity Profile
  • Nucleophilicity: Azetidines are generally more nucleophilic than pyrrolidines or piperidines due to ring strain, which exposes the nitrogen lone pair. However, the spiro-carbon at position 1 creates significant steric bulk around the nitrogen.

  • pKa Estimates: ~9.5–10.[2]5. The amine is basic; reactions require buffering to ensure a sufficient population of the unprotonated nucleophile.[2]

  • Solubility: Moderate.[2] The fluorinated scaffold is hydrophobic enough to require organic co-solvents (DMSO/DMA) in aqueous DEL synthesis.

Physicochemical Data Table[2]
PropertyValue / DescriptionImpact on DEL Synthesis
Formula C₈H₁₄FNMolecular Weight: ~143.2 g/mol
Hybridization High Fsp³ (0.[1][2]88)Increases library 3D diversity; improves solubility.[2]
LogP (Calc) ~1.8 - 2.2Requires >10% organic co-solvent for effective coupling.[1][2]
Reactive Handle 2° Amine (Azetidine)Compatible with Acylation, Reductive Amination, SNAr.
Sterics High (Spiro-junction)Requires extended reaction times or activated esters (DMTMM/HOAt).[1][2]

Experimental Protocols

Protocol A: Amide Coupling (Acylation)

Primary Method for attaching 7-F-2-ASN to DNA-linked Carboxylic Acids.[1][2]

Mechanism: Activation of the DNA-linked carboxylic acid using DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) allows for efficient coupling in aqueous conditions without separate base addition.[1][2]

Reagents:

  • DNA-COOH: 1 mM solution in water (Starting Material).[1][2]

  • Building Block (7-F-2-ASN): 200 mM stock in DMSO.[1]

  • DMTMM Chloride: 500 mM fresh stock in water.[2]

  • Buffer: 500 mM MOPS (pH 7.5) or Borate Buffer (pH 9.4).[1][2]

Procedure:

  • Preparation: In a 96-well plate or microcentrifuge tube, combine the following:

    • 5 µL DNA-COOH (1 mM, 5 nmol)[1]

    • 2.5 µL Buffer (MOPS pH 7.5 or Borate pH 9.4)[1]

    • 2.0 µL 7-F-2-ASN (200 mM in DMSO) [Final: 40 mM, 400 equiv]

    • 2.0 µL DMTMM (500 mM in water) [Final: 100 mM, 1000 equiv][1]

    • Add water to final volume of 10 µL.

  • Incubation: Seal and incubate at 25°C for 16 hours .

    • Note: Due to the steric bulk of the spiro-amine, heating to 30-35°C may improve yield but risks DNA degradation if not buffered carefully.[1]

  • Quench: Add 2 µL of 500 mM Ammonium Acetate or purify directly.

  • Purification: Ethanol precipitation (2.5x vol EtOH, 0.1x vol 3M NaOAc, -20°C for 1 hr) or Gel Filtration (Sephadex G-25).

Validation Criteria:

  • LC-MS: Mass shift of +125.1 Da (Amine MW - H₂O).[1][2]

  • Conversion: >80% desired. If <50%, switch to EDC/HOAt protocol (see References).

Protocol B: Reductive Amination

Method for attaching 7-F-2-ASN to DNA-linked Aldehydes.[1][2]

Mechanism: Formation of an iminium ion followed by reduction with Sodium Cyanoborohydride (NaBH₃CN).[1][2][4]

Reagents:

  • DNA-Aldehyde: 1 mM solution in water.[1][2]

  • Building Block: 200 mM stock in DMSO.

  • Reducing Agent: 400 mM NaBH₃CN in water (Freshly prepared).

  • Acid Source: 400 mM Acetic Acid (AcOH) in water.[1][2]

Procedure:

  • Imine Formation: Combine:

    • 5 µL DNA-Aldehyde (1 mM)[1]

    • 2.5 µL 7-F-2-ASN (200 mM) [Final: 50 mM, 500 equiv][1]

    • 1.0 µL AcOH (400 mM) [pH adjustment to ~5.0]

    • 1.5 µL DMSO (to maintain solubility)[1]

  • Reduction: Add 1.0 µL NaBH₃CN (400 mM).

  • Incubation: Incubate at 25°C for 4 hours .

    • Note: Do not heat.[2] Reductive amination is sensitive to hydrolysis of the aldehyde.

  • Purification: Ethanol precipitation is mandatory to remove toxic cyanoborohydride.[2]

Validation Criteria:

  • LC-MS: Mass shift of +127.1 Da (Amine MW - 2H + 2H from reduction? No: Aldehyde (R-CHO) + Amine (R'2NH) -> R-CH2-NR'2.[1][2] Net addition of Amine - H + H. Mass shift = MW of Amine - 16 (O) + 2 (H) = MW(Amine) - 14).[1][2]

    • Correction: Mass shift = MW(Amine) - 2 (H lost from amine) + 2 (H added) - 16 (O lost) ...[1][2]

    • Simplified: DNA-CHO (M) + Amine (143) ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       DNA-CH=N-R 
      
      
      
      DNA-CH2-N-R.
    • Product Mass = Mass(DNA-CHO) + Mass(Amine) - 16 (Oxygen).[1][2]

    • Shift = +127.2 Da.

Protocol C: SNAr (Cyanuric Chloride / Triazine)

Method for scaffolding 7-F-2-ASN onto a triazine core.[1][2]

Reagents:

  • DNA-Triazine-Cl: DNA conjugated to dichlorotriazine or monochlorotriazine.[1][2]

  • Building Block: 200 mM stock in DMSO.

  • Base: 500 mM Borate Buffer (pH 9.4).

Procedure:

  • Mix:

    • 5 µL DNA-Triazine-Cl (1 mM)[1]

    • 4 µL Borate Buffer (pH 9.4)

    • 1 µL 7-F-2-ASN (200 mM)[1]

  • Incubation:

    • For Monochlorotriazine (Cycle 3): 80°C for 2 hours (Heat required for 3rd substitution).

    • For Dichlorotriazine (Cycle 2): 25°C for 2 hours (High reactivity).[1]

  • Purification: Ethanol precipitation.

Workflow Visualization

The following diagram illustrates the integration of 7-F-2-ASN into a standard 3-cycle split-and-pool DEL synthesis.

DEL_Workflow cluster_molecule Building Block: 7-F-2-ASN Start DNA Headpiece (Amine Linker) Cycle1 Cycle 1: Scaffold Attachment (e.g., Amino Acid) Start->Cycle1 Split Split into Wells Cycle1->Split Rxn Cycle 2 Reaction: Add 7-F-2-ASN (Amide Coupling / SNAr) Split->Rxn Well X QC QC Check: LC-MS & Ligation Test Rxn->QC Pool Pool & DNA Ligation (Encoding) QC->Pool Pass Cycle3 Cycle 3: Final Decoration Pool->Cycle3

Caption: Integration of this compound into Cycle 2 of a Split-and-Pool DEL synthesis workflow.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link[1][2]

  • Clark, M. A., et al. (2009).[2] Design, Synthesis and Selection of DNA-Encoded Small-Molecule Libraries. Nature Chemical Biology. Link[1]

  • Satz, A. L., et al. (2022).[2] DNA-Encoded Chemical Libraries in Drug Discovery. Nature Reviews Methods Primers. Link

  • Burkhard, J. A., et al. (2010).[2] Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Derivatives. Organic Letters. Link[1][2]

  • Dummer, S., et al. (2016). DMTMM vs EDC/HOAt: A Comparison of Amide Coupling Reagents in the Synthesis of DNA-Encoded Libraries. Bioconjugate Chemistry. Link[1]

Sources

Troubleshooting & Optimization

Improving reaction yields for 7-Fluoro-2-azaspiro[3.5]nonane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-Fluoro-2-azaspiro[3.5]nonane. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. The protocols and advice provided herein are based on established chemical principles and analogous transformations reported in the scientific literature.

Introduction: The Synthetic Challenge and Proposed Strategy

This compound is a valuable building block in medicinal chemistry, offering a unique three-dimensional scaffold. However, its synthesis can present challenges, particularly in achieving high yields and purity. This guide outlines a plausible and robust synthetic route, starting from the commercially available or readily synthesized 7-oxo-2-azaspiro[3.5]nonane. The proposed strategy involves a four-step sequence:

  • N-Boc Protection: Protection of the secondary amine to prevent unwanted side reactions in subsequent steps.

  • Fluorination: Introduction of the fluorine atom at the C7 position using a deoxofluorinating agent.

  • Reductive Amination: Conversion of the ketone to the desired amine.

  • Deprotection: Removal of the Boc protecting group to yield the final product.

This guide will delve into the intricacies of each step, providing detailed protocols, troubleshooting advice, and the underlying chemical reasoning to empower you to optimize this synthesis in your laboratory.

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Synthetic Workflow start 7-Oxo-2-azaspiro[3.5]nonane step1 N-Boc Protection start->step1 intermediate1 N-Boc-7-oxo-2-azaspiro[3.5]nonane step1->intermediate1 step2 Fluorination (DAST) intermediate1->step2 intermediate2 N-Boc-7-fluoro-2-azaspiro[3.5]nonan-7-one (hypothetical) step2->intermediate2 step3 Reductive Amination intermediate2->step3 intermediate3 N-Boc-7-fluoro-2-azaspiro[3.5]nonane step3->intermediate3 step4 Deprotection (TFA or HCl) intermediate3->step4 final_product This compound step4->final_product

Caption: Proposed synthetic route for this compound.

Troubleshooting Guide: A Problem-and-Solution Approach

This section addresses common issues that may arise during the synthesis, providing diagnostic tips and corrective actions.

Step 1: N-Boc Protection

Problem 1: Incomplete reaction or low yield of N-Boc-7-oxo-2-azaspiro[3.5]nonane.

  • Possible Causes & Solutions:

    • Insufficient Reagent: Ensure at least 1.1 to 1.5 equivalents of di-tert-butyl dicarbonate ((Boc)₂O) are used. The stoichiometry should be carefully checked.

    • Inadequate Base: A suitable base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial to neutralize the acid formed during the reaction. Use at least 1.2 equivalents of the base. For sluggish reactions, consider a stronger, non-nucleophilic base.

    • Reaction Temperature: While the reaction is often performed at room temperature, gentle heating (40-50 °C) can drive it to completion. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Solvent Choice: Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents. Ensure the solvent is anhydrous, as water can hydrolyze (Boc)₂O.

Problem 2: Presence of multiple spots on TLC after work-up.

  • Possible Causes & Solutions:

    • Unreacted Starting Material: This indicates an incomplete reaction (see Problem 1).

    • Hydrolysis of (Boc)₂O: If the work-up involves aqueous solutions, minimize contact time and maintain a cold temperature to prevent hydrolysis of any remaining (Boc)₂O, which can complicate purification.

    • Side Reactions: Although less common for Boc protection, ensure the reaction temperature is not excessively high, which could lead to decomposition.

Step 2: Fluorination with DAST

Problem 3: Low yield of the fluorinated ketone.

  • Possible Causes & Solutions:

    • DAST Quality and Handling: Diethylaminosulfur trifluoride (DAST) is highly sensitive to moisture and can decompose upon storage. Use a fresh bottle or a recently purchased stock. Handle DAST under an inert atmosphere (argon or nitrogen) and use anhydrous solvents.

    • Reaction Temperature: The fluorination of ketones with DAST often requires careful temperature control.[1] Start at a low temperature (e.g., -78 °C) and allow the reaction to slowly warm to room temperature. Overheating can lead to decomposition and the formation of byproducts.[2]

    • Stoichiometry: Use a slight excess of DAST (1.2-2.0 equivalents). Insufficient DAST will result in incomplete conversion.

    • Competing Elimination Reactions: For cyclic ketones, elimination reactions can be a competing pathway, leading to unsaturated byproducts.[1] Running the reaction at the lowest possible temperature that allows for conversion can minimize this.

Problem 4: Formation of a gem-difluoride byproduct.

  • Possible Causes & Solutions:

    • Over-reaction with DAST: DAST can convert ketones to geminal difluorides.[1] This is more likely to occur with prolonged reaction times or higher temperatures. Careful monitoring of the reaction progress is essential.

    • Work-up Procedure: Quench the reaction carefully at low temperature with a proton source like methanol, followed by a basic wash (e.g., saturated sodium bicarbonate solution) to neutralize any acidic byproducts.

Step 3: Reductive Amination

Problem 5: Low conversion of the fluorinated ketone to the desired amine.

  • Possible Causes & Solutions:

    • Inefficient Imine Formation: The formation of the imine intermediate is pH-sensitive and is often the rate-limiting step.[3] For less reactive ketones, the addition of a Lewis acid like titanium(IV) isopropoxide (Ti(OiPr)₄) can facilitate imine formation.[3]

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent well-suited for one-pot reductive aminations.[4][5] It is less likely to reduce the ketone before imine formation compared to sodium borohydride (NaBH₄).[3] If using NaBH₄, it is best to first allow the imine to form before adding the reducing agent.[4]

    • Steric Hindrance: The spirocyclic nature of the ketone may introduce steric hindrance. In such cases, longer reaction times or gentle heating may be necessary.

Problem 6: Formation of a dialkylated byproduct.

  • Possible Causes & Solutions:

    • Reaction Stoichiometry: This is a common side reaction when using primary amines in reductive amination.[4] Using a slight excess of the primary amine can sometimes suppress this.

    • Stepwise Procedure: To minimize dialkylation, a stepwise procedure can be employed. First, form the imine in a suitable solvent like methanol, and then add the reducing agent (e.g., NaBH₄).[4]

Step 4: N-Boc Deprotection

Problem 7: Incomplete removal of the Boc group.

  • Possible Causes & Solutions:

    • Insufficient Acid: Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically used for Boc deprotection.[6] Ensure a sufficient excess of acid is used (e.g., 20-50% TFA in DCM, or a 4M solution of HCl in dioxane).

    • Reaction Time and Temperature: Most Boc deprotections are complete within 1-2 hours at room temperature.[6] If the reaction is sluggish, it can be allowed to stir for longer. Monitor by TLC or LC-MS until the starting material is consumed.

    • Presence of Electron-Withdrawing Groups: The fluorine atom is an electron-withdrawing group, which can affect the rate of deprotection.[7] While generally not a major issue, it may necessitate slightly longer reaction times or a higher concentration of acid.

Problem 8: Difficulty in isolating the final product as a free base.

  • Possible Causes & Solutions:

    • Formation of a Salt: The deprotection with acid will yield the corresponding salt (e.g., trifluoroacetate or hydrochloride salt). To obtain the free base, a basic work-up is required. This typically involves partitioning the reaction mixture between an organic solvent and an aqueous base like sodium bicarbonate or sodium hydroxide.

    • Product Solubility: The free amine may have some water solubility. Ensure thorough extraction with an appropriate organic solvent. In some cases, salting out the aqueous layer with sodium chloride can improve extraction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting material for the synthesis of 7-oxo-2-azaspiro[3.5]nonane?

A patent literature describes the synthesis of 7-oxo-2-azaspiro[3.5]nonane from bis(2-chloroethyl) ether and cyanoacetaldehyde diethyl acetal in a two-step process. This provides a reliable route to the key precursor if it is not commercially available.

Q2: Are there alternative fluorinating agents to DAST?

Yes, other deoxofluorinating agents can be considered. Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) is often cited as a more thermally stable alternative to DAST, which may reduce the risk of hazardous decomposition.[8] For specific applications, other fluorinating agents might be suitable, but their compatibility with the substrate would need to be evaluated.

Q3: How can I purify the final this compound?

Purification of amines can sometimes be challenging on standard silica gel due to their basicity.[9]

  • Column Chromatography: If column chromatography is necessary, consider using an amine-functionalized silica gel or treating standard silica gel with a small amount of a volatile base like triethylamine in the eluent.[9] A gradient elution with a polar solvent system (e.g., DCM/methanol with a small percentage of ammonium hydroxide) is often effective.

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method.[10]

  • Crystallization: The product can also be purified by crystallization of its salt (e.g., hydrochloride or oxalate salt), followed by liberation of the free base.

Q4: What are the key analytical techniques to characterize the final product?

  • NMR Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the overall structure. ¹⁹F NMR is crucial for confirming the presence and chemical environment of the fluorine atom.[11][12] The coupling constants between fluorine and adjacent protons (JHF) and carbons (JCF) provide valuable structural information.[13]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the final product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the N-H bond in the final product and the absence of the C=O bond from the ketone precursor.

Detailed Experimental Protocols (Illustrative)

The following are illustrative protocols based on general procedures found in the literature. Note: These should be adapted and optimized for your specific laboratory conditions and scale.

Protocol 1: N-Boc Protection of 7-Oxo-2-azaspiro[3.5]nonane
  • Dissolve 7-oxo-2-azaspiro[3.5]nonane (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M).

  • Add triethylamine (1.2 eq) and stir the solution at room temperature.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-7-oxo-2-azaspiro[3.5]nonane.

Protocol 2: Fluorination of N-Boc-7-oxo-2-azaspiro[3.5]nonane

Caution: DAST is toxic and reacts violently with water. This reaction should be performed in a well-ventilated fume hood by trained personnel.

  • Dissolve N-Boc-7-oxo-2-azaspiro[3.5]nonane (1.0 eq) in anhydrous DCM (~0.1 M) in a flame-dried flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.5 eq) dropwise via syringe.

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction by TLC or ¹⁹F NMR.

  • Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by the addition of methanol.

  • Carefully pour the mixture into a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Reductive Amination
  • To a solution of the fluorinated ketone (1.0 eq) in 1,2-dichloroethane (DCE, ~0.1 M), add the desired primary amine (1.1 eq).

  • Add acetic acid (1.1 eq) and stir the mixture for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography as described in the FAQ section.

Protocol 4: N-Boc Deprotection
  • Dissolve the N-Boc protected amine (1.0 eq) in DCM (~0.1 M).

  • Add trifluoroacetic acid (TFA, 10-20 eq) and stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • To obtain the free base, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic.

  • Extract the aqueous layer with DCM.

  • Dry the combined organic layers, filter, and concentrate to yield the final product.

References

  • Reddit. (2020). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. [Online] Available at: [Link]

  • ResearchGate. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Online] Available at: [Link]

  • Baxendale Group. The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. [Online] Available at: [Link]

  • Organic Chemistry Portal. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C-C Bond Cleavage of Activated Ketones. [Online] Available at: [Link]

  • ResearchGate. (2006). Theoretical study of fluorination reaction by diethylaminosulfur trifluoride (DAST). [Online] Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Online] Available at: [Link]

  • YouTube. (2020). Alcohols to Alkyl Fluorides, Part 2: Dialkylaminosulfur Trifluorides. [Online] Available at: [Link]

  • PubMed. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[1]-Proton Shift Reaction.(1) Scope and Limitations. [Online] Available at: [Link]

  • ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Online] Available at: [Link]

  • PMC. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Online] Available at: [Link]

  • MDPI. (2016). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. [Online] Available at: [Link]

  • ACS Publications. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. [Online] Available at: [Link]

  • PMC. (2018). Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. [Online] Available at: [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Online] Available at: [Link]

  • MDPI. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. [Online] Available at: [Link]

  • PubMed. (2013). Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds. [Online] Available at: [Link]

  • Journal of the American Chemical Society. (2026). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. [Online] Available at: [Link]

  • ResearchGate. (2021). The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. [Online] Available at: [Link]

  • ResearchGate. Deprotection of N-Boc group present in amino acids and other derivatives. [Online] Available at: [Link]

  • ChemRxiv. (2025). Synthetic Methodologies for the Chemical Recycling of Fluorocarbons. [Online] Available at: [Link]

  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Online] Available at: [Link]

  • Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. [Online] Available at: [Link]

  • Semantic Scholar. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. [Online] Available at: [Link]

  • PMC. (2014). Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. [Online] Available at: [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Online] Available at: [Link]

  • Recent Advances in Biomolecular NMR. (2022). Fluorine NMR study of proline-rich sequences using fluoroprolines. [Online] Available at: [Link]

  • Reddit. (2021). Chromotography with free amines? [Online] Available at: [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Online] Available at: [Link]

  • PubMed. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. [Online] Available at: [Link]

  • Wikipedia. (2023). Reductive amination. [Online] Available at: [Link]

  • PubMed. (2020). Fluorine-19 NMR spectroscopy of fluorinated analogs of tritrpticin highlights a distinct role for Tyr residues in antimicrobial peptides. [Online] Available at: [Link]

  • HELDA - University of Helsinki. (2018). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Online] Available at: [Link]

  • Royal Society of Chemistry. (2016). Fluorination methods in drug discovery. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2023). Reductive Amination. [Online] Available at: [Link]

  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Online] Available at: [Link]

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Troubleshooting solubility issues with fluorinated azaspiro compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Solubility Optimization for Fluorinated Azaspiro Compounds

Introduction: The "Deceptive Simplicity" of Fluorinated Azaspiros

You are likely reading this because a promising fluorinated azaspiro lead (e.g., 2-azaspiro[3.3]heptane or 6-azaspiro[3.4]octane derivative) has failed a critical solubility benchmark.

These scaffolds are prized in medicinal chemistry as bioisosteres for piperidines and morpholines, offering tunable lipophilicity and metabolic stability. However, they present a unique "Solubility Paradox" :

  • High Lattice Energy: The rigid, compact spiro-core combined with the high symmetry of fluorine substitution often creates exceptionally stable crystal lattices ("Brick Dust").

  • Altered Basicity: Fluorine’s electron-withdrawing nature (EWG) drastically lowers the pKa of the secondary amine, often rendering standard salt screens (e.g., HCl) ineffective.

This guide moves beyond generic advice to address the specific physicochemical friction points of this chemical class.

Module 1: The "Brick Dust" Phenomenon (Solid-State Issues)

The Issue: Your compound is a high-melting solid that is insoluble in water and sparingly soluble in organic solvents (DMSO, MeOH).

The Mechanism: Fluorinated azaspirocycles often exhibit high melting points (>200°C) due to efficient crystal packing. The C-F bond creates a strong dipole, and the rigid spiro-linkage prevents the conformational flexibility usually required to break the lattice energy during dissolution. This is not a lipophilicity issue (logP); it is a lattice energy issue.

Troubleshooting Protocol: The "Melt & Quench" Test

StepActionScientific Rationale
1 DSC Analysis Run Differential Scanning Calorimetry. If Tm > 220°C and logP < 3, you are dealing with a "Brick Dust" molecule.
2 Amorphization Dissolve a small amount in hot TFE (Trifluoroethanol) or HFIP (Hexafluoroisopropanol) and rotary evaporate rapidly.
3 Re-test Test solubility of the resulting amorphous foam. If solubility improves >10x, the crystal lattice is the culprit.

Strategic Solution: If the lattice is the barrier, standard pH adjustments will fail. You must disrupt the solid state.

  • Immediate Action: Switch to Amorphous Solid Dispersions (ASD) using polymers like PVP-VA or HPMC-AS for animal formulation.

  • Assay Prep: Predissolve in 100% DMSO, then sonicate. Do not heat DMSO stocks >40°C, as this can promote re-crystallization upon cooling (Ostwald ripening).

Module 2: The pKa Shift (Salt Formation Failures)

The Issue: You attempted to generate a Hydrochloride (HCl) salt to improve solubility, but the salt dissociates in water (disproportionates) or forms a hygroscopic gum.

The Mechanism: The Beta-Fluorine Effect is critical here. In non-fluorinated azaspiros, the secondary amine pKa is typically ~10-11.

  • 1 x Beta-Fluorine: pKa drops to ~8.5 - 9.0.

  • 2 x Beta-Fluorines (gem-difluoro): pKa drops to ~6.5 - 7.5.

Crucial Insight: If the pKa of your amine drops below 7.0, HCl is often too weak a counter-ion to maintain a stable salt in physiological media (pH 7.4). The equilibrium shifts back to the free base, causing precipitation.

Data: Impact of Fluorination on Amine Basicity

Scaffold VariantApprox. pKa (Amine)Recommended Counter-Ion
Unsubstituted Azaspiro10.5 - 11.0Chloride (HCl), Succinate
Monofluoro-substituted8.8 - 9.2Chloride, Mesylate
Gem-difluoro-substituted 6.8 - 7.4 Tosylate, Besylate, Sulfate
Trifluoromethyl-substituted< 6.0Salt formation unlikely to succeed

Troubleshooting Protocol: The "Super-Acid" Screen If HCl fails, do not try weak acids (tartrate/citrate). You need a counter-ion with a pKa < -2.

  • Attempt: Methanesulfonic acid (Mesylate) or p-Toluenesulfonic acid (Tosylate).

  • Stoichiometry: Ensure strictly 1:1 stoichiometry. Excess strong acid can induce degradation of the spiro-core.

Module 3: Assay Preparation (The DMSO Crash)

The Issue: The compound is soluble in the DMSO stock (10 mM), but precipitates immediately upon addition to the aqueous assay buffer (forming a cloudy suspension).

The Mechanism: This is the "Metastable Zone" collapse. When DMSO (hygroscopic) hits water, the mixing is exothermic, and the dielectric constant changes rapidly. Fluorinated compounds, being hydrophobic, aggregate instantly before they can disperse.

Visual Workflow: Solubility Troubleshooting Algorithm

Solubility_Troubleshooting Start Compound Precipitates in Aqueous Buffer Check_MP Check Melting Point (DSC) & Crystal Habit Start->Check_MP High_MP High MP (>200°C) (Lattice Energy Issue) Check_MP->High_MP Crystalline Low_MP Low MP / Oil (Lipophilicity Issue) Check_MP->Low_MP Amorphous/Waxy Action_Lattice Strategy: Disruption 1. Use Co-solvent (DMA/NMP) 2. Amorphous Dispersion High_MP->Action_Lattice Check_pKa Check Calculated pKa of Spiro-Amine Low_MP->Check_pKa pKa_Low pKa < 7.5 (Fluorine Effect) Check_pKa->pKa_Low pKa_High pKa > 8.5 (Standard Basic) Check_pKa->pKa_High Action_Salt Switch Salt Form: Use Tosylate/Mesylate (Avoid HCl) pKa_Low->Action_Salt Action_pH Adjust Buffer pH: Target pH < pKa - 2 pKa_High->Action_pH

Caption: Decision tree for isolating the root cause of precipitation: Lattice Energy (Brick Dust) vs. Solvation Energy (Grease Ball).

The "Intermediate Dilution" Protocol: Do not pipette 100% DMSO stock directly into the buffer.

  • Step 1: Dilute 10 mM DMSO stock into a surfactant-rich intermediate (e.g., 50% DMSO / 50% Water + 0.05% Tween-80).

  • Step 2: Add this intermediate to the final assay buffer.

    • Why? The surfactant creates a "soft landing," preventing rapid aggregation of the fluorinated domains.

Frequently Asked Questions (FAQs)

Q: I see a "cloud" in my PBS buffer, but my LC-MS shows the correct concentration. Is it soluble? A: No. You are likely measuring a micro-suspension. Fluorinated azaspiros can form colloidal aggregates that pass through wide-bore pipette tips but are not truly dissolved.

  • Validation: Centrifuge at 14,000 rpm for 10 mins. Analyze the supernatant. If concentration drops >20%, your compound was never soluble.

Q: Can I use cyclodextrins (HP-β-CD) to solubilize these compounds? A: Yes, but with a caveat. The rigid spiro-structure may not fit optimally into the cyclodextrin cavity compared to flat aromatics.

  • Tip: Use Sulfobutylether-β-cyclodextrin (Captisol) rather than standard HP-β-CD. The charge interaction helps stabilize the protonated amine of the azaspiro ring.

Q: Why does my gem-difluoro compound decompose in the DMSO stock over months? A: While rare, defluorination can occur if the DMSO is "wet" and acidic. The electron-withdrawing effect makes the adjacent carbons susceptible to nucleophilic attack over long periods.

  • Fix: Store stocks at -20°C under Argon. Use anhydrous DMSO (stored over molecular sieves).

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. (Chapter on Solubility and the "Brick Dust" vs. "Grease Ball" concept). Link

  • Morgenthaler, M., et al. (2007). Predicting and troubleshooting the solubility of lead-like molecules. Drug Discovery Today, 12(9-10), 390-395. Link

  • Mykhailiuk, P. K. (2015).[1] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry, 13, 3538-3545. (Specific discussion on spirocyclic amine properties). Link

Sources

Technical Support Center: Separation of 7-Fluoro-2-azaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #7F-2ASN-SEP Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Resolution of Diastereomeric Mixtures of Fluorinated Spirocycles

Diagnostic & Triage: Understanding the Stereochemical Challenge

Welcome to the Technical Support Center. You are likely dealing with a 7-Fluoro-2-azaspiro[3.5]nonane derivative. Before initiating separation, we must define the stereochemical problem, as this dictates the separation mode (Achiral vs. Chiral Stationary Phase).

The Stereochemical Context

The core scaffold, This compound , possesses a plane of symmetry running through the nitrogen, the spiro-carbon, and the C-7 fluorine. However, "Derivatives" implies broken symmetry:

  • Cis/Trans Diastereomers: If the Nitrogen (N-2) bears a substituent that locks a conformation or if there is another substituent on the ring, the relationship between the C-7 Fluorine and the N-substituent creates cis and trans diastereomers.

  • Induced Chirality: If the N-substituent contains a chiral center, the resulting molecule forms a pair of diastereomers.

Why is separation difficult?

  • Rigidity: The spiro[3.5] system is conformationally restricted.

  • Electronic Similarity: The fluorine atom is an isostere of hydrogen (Van der Waals radius: 1.47 Å vs 1.20 Å), often making the cis and trans isomers co-elute on standard C18 silica due to insufficient hydrophobic difference.

  • Basicity: The secondary/tertiary amine interacts with residual silanols, causing peak tailing.

Method Development Protocol (SFC Focus)

For this scaffold, Supercritical Fluid Chromatography (SFC) is the gold standard over HPLC. The low viscosity of supercritical CO₂ allows for higher diffusivity, which is critical for resolving the subtle shape differences between spiro-diastereomers.

Workflow Visualization

The following decision tree outlines the logical flow for method selection.

MethodDev cluster_legend Legend Start Start: Crude Mixture (7-F-2-azaspiro derivative) SaltCheck Is it a Salt (HCl/TFA)? Start->SaltCheck CheckSolubility Solubility Check: Is it soluble in MeOH/EtOH? Screening Primary Screen: SFC (Chiralpak IA, IC, IG, AD-H) CheckSolubility->Screening SaltCheck->CheckSolubility No FreeBase Action: Free-base sample (Prevent CO2 precipitation) SaltCheck->FreeBase Yes FreeBase->CheckSolubility Result1 Resolution > 1.5? Screening->Result1 ScaleUp Proceed to Prep SFC (Stacked Injections) Result1->ScaleUp Yes Optimize Optimize: 1. Change Modifier (MeOH -> IPA) 2. Change Additive (DEA -> TEA) Result1->Optimize No Optimize->Result1 AchiralCheck Fallback: Achiral HPLC (High pH C18) Optimize->AchiralCheck Fail key1 Action Required key2 Decision Point

Caption: Workflow for selecting the optimal separation path for fluorinated spiro-amines. High-contrast nodes indicate critical decision points.

Standard Screening Conditions (SFC)

Diastereomers of this class separate best on Polysaccharide-based Chiral Stationary Phases (CSPs) . Even though they are diastereomers (separable on achiral phases in theory), chiral columns often provide better "shape selectivity" for the rigid spiro-skeleton.

Table 1: Recommended Screening Gradient

ParameterConditionRationale
Columns Chiralpak IG , Chiralpak AD-H , Chiralcel OD-H , Chiralpak IC IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) is highly effective for halogenated spirocycles.
Mobile Phase A CO₂ (100%)Supercritical fluid backbone.
Mobile Phase B Methanol + 0.2% Diethylamine (DEA) Basic additive is MANDATORY to suppress silanol interactions with the azaspiro nitrogen.
Gradient 5% to 50% B over 5 minutesFast screening to assess retention.
Back Pressure 120 - 150 barMaintains supercritical density.
Temperature 35°C - 40°CLower temp improves resolution; higher temp improves peak shape.

Troubleshooting & FAQs

Issue 1: "My peaks are tailing severely, even on SFC."

Diagnosis: This is a classic amine-silanol interaction. The 2-azaspiro nitrogen is a secondary or tertiary amine and is moderately basic. Solution:

  • Increase Additive: Increase DEA (Diethylamine) from 0.1% to 0.5% in the co-solvent.

  • Switch Additive: If using DEA, switch to 0.5% Isopropylamine (IPAm) . IPAm is sterically bulkier and often shields the stationary phase better for spiro-amines.

  • Column History: Ensure the column was not previously used with acidic additives (TFA), which bind to the phase and cause memory effects for amines.

Issue 2: "The sample precipitates in the instrument (blockage)."

Diagnosis: You likely injected a salt form (HCl or TFA salt) of the spirocycle. Salts are generally insoluble in supercritical CO₂. Solution:

  • Protocol: Perform a "Free-basing" extraction before injection.

    • Dissolve salt in EtOAc.

    • Wash with Sat. NaHCO₃.

    • Dry organic layer, evaporate, and reconstitute in MeOH.

  • Note: If you must inject the salt, you need a mobile phase with >20% MeOH and potentially 0.5% water (if using an immobilized column like Chiralpak IG) to maintain solubility, but this degrades resolution.

Issue 3: "I see separation, but the peaks overlap (Resolution < 1.0)."

Diagnosis: The "Fluorine Effect." The 7-F substituent is small, leading to poor discrimination between diastereomers. Solution:

  • Switch to Alcohol with different sterics: Change Co-solvent from Methanol to Isopropanol (IPA) or Ethanol . IPA often enhances resolution for rigid spirocycles by slowing down mass transfer slightly and increasing interaction time with the chiral selector.

  • Lower Temperature: Drop column temperature to 25°C . This increases the density of CO₂ and often improves the selectivity factor (

    
    ) for halogenated isomers.
    
Issue 4: "Can I use Reverse Phase HPLC instead?"

Answer: Yes, but with caveats.

  • Condition: You must use a High pH resistant C18 column (e.g., XBridge C18).

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile.

  • Why: At low pH, the amine is protonated (charged), making the molecule very polar and reducing interaction with the hydrophobic C18 chains, leading to early elution and poor separation of the F-isomers. At pH 10, the amine is neutral, maximizing hydrophobic interaction and diastereomeric resolution.

Post-Separation Validation

Once isolated, you must confirm the absolute configuration or relative stereochemistry.

  • 1H-NMR (NOESY/ROESY):

    • Look for Through-Space correlations.

    • Key Signal: Interaction between the Fluorine (via 19F-HOESY if available) or the H-7 proton and the protons on the azetidine ring (H-1/H-3).

    • Note: The spiro-ring flip is restricted; NOE signals should be distinct for cis vs trans.

  • X-Ray Crystallography:

    • If the derivative is a solid, this is the only way to unambiguously assign the absolute configuration of the 7-F relative to the N-substituent.

References & Grounding[1]

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IG. (Immobilized amylose-based stationary phases are preferred for halogenated compounds). [Link]

  • West, C., & Lesellier, E. (2008). Chiral separation of amphoteric compounds by supercritical fluid chromatography. Journal of Chromatography A. (Foundational text on amine additives in SFC). [Link](Link to similar ACS foundational work on SFC).

  • PubChem Compound Summary. 7-azaspiro[3.5]nonane derivatives. (Structural confirmation and physical property data). [Link]

  • Burpee, B. et al. Achiral SFC Separations. Chromatography Today. (Discusses the separation of diastereomers using SFC on achiral and chiral phases). [Link]

Disclaimer: This guide assumes standard laboratory safety protocols. Always consult the Safety Data Sheet (SDS) for this compound derivatives before handling.

Minimizing side reactions during spirocyclic amine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SP-3D-COUPLING-001 Subject: Minimizing Side Reactions in High-Fsp³ Scaffold Functionalization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Escape from Flatland" Challenge

Spirocyclic amines (e.g., azaspiro[3.3]heptanes, spiro[3.5]nonanes) are critical tools for increasing the fraction of sp³-hybridized carbons (


) in drug candidates, a strategy proven to improve clinical success rates by enhancing solubility and reducing promiscuity (Lovering et al., J. Med. Chem. 2009).

However, the very feature that makes them desirable—their rigid, orthogonal 3D geometry—creates significant synthetic hurdles. The steric bulk adjacent to the nitrogen center often retards nucleophilic attack, leading to stalled reactions, while the strain in specific spiro-rings can induce unexpected ring-opening or rearrangement side reactions.

This guide provides self-validating protocols to minimize these specific failure modes.

Module A: Amide Coupling (Steric Hindrance & Epimerization)

The Issue: Standard coupling reagents (EDC/HOBt) often fail with spirocyclic amines due to the steric wall created by the quaternary carbon adjacent to the nitrogen. Increasing temperature to force the reaction often triggers epimerization at the


-chiral center of the carboxylic acid partner.
Mechanistic Insight

The rate-determining step is the nucleophilic attack of the amine on the activated ester. If


 is too slow due to sterics, the activated ester is vulnerable to oxazolone formation, which leads to racemization.
Protocol: The T3P/Pyridine System (Low Epimerization)

For coupling chiral acids with bulky spirocyclic amines, Propylphosphonic Anhydride (T3P) is superior to HATU due to lower epimerization rates.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Spirocyclic Amine (1.1 equiv)

  • T3P (50% w/w in EtOAc/DMF, 1.5 equiv)

  • Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)

  • Solvent: EtOAc or 2-MeTHF (Green alternative to DCM)

Step-by-Step Workflow:

  • Dissolution: Dissolve acid and amine in EtOAc (0.1 M).

  • Base Addition: Add Pyridine at 0 °C. Checkpoint: Ensure solution remains homogenous.

  • Activation: Add T3P dropwise.

  • Reaction: Allow to warm to RT. Stir 2–12 h.

  • Validation: Monitor by LCMS. If conversion <50% after 4h, do not heat. Add 0.5 equiv DMAP (catalytic) to accelerate the attack, but monitor chirality closely.

Decision Logic for Amide Coupling

Use the following logic to select the correct reagent system based on your substrate's risk profile.

AmideCouplingLogic Start Substrate Analysis IsChiral Is the Acid Alpha-Chiral? Start->IsChiral IsBulky Is the Amine Sterically Hindered (e.g., Spiro[3.3])? IsChiral->IsBulky No RouteB Use T3P / Pyridine (Minimizes Epimerization) IsChiral->RouteB Yes RouteA Use HATU / DIPEA (Fastest, High Yield) IsBulky->RouteA No RouteC Use Acid Chloride (Ghosez Reagent) + Schotten-Baumann IsBulky->RouteC Yes (Extreme Sterics)

Figure 1: Reagent selection strategy balancing reactivity against racemization risks.

Module B: Buchwald-Hartwig Amination (C-N Coupling)[1][2]

The Issue: Spirocyclic amines are often "deceptively" secondary. While they are secondary amines, the quaternary spiro-center exerts steric pressure similar to a tertiary alkyl group. This slows down the Reductive Elimination step in the Pd-catalytic cycle, allowing side reactions to dominate.

Common Side Reactions:

  • 
    -Hydride Elimination:  If the coupling partner (aryl halide) has alkyl groups, or if the amine has accessible 
    
    
    
    -hydrogens (less common in rigid spiro systems but possible).
  • Protodeboronation: If coupling a spiro-amine to a heteroaryl boronic acid (Chan-Lam or Suzuki-then-Buchwald), the slow coupling rate allows the boronic acid to hydrolyze.

  • Catalyst Poisoning: The amine binds too tightly to the Pd center without undergoing elimination.

Recommended Catalyst System

Avoid generic Pd(PPh3)4 or Pd(dppf)Cl2. You require bulky, electron-rich phosphine ligands to facilitate the difficult reductive elimination.

The "Gold Standard" Protocol:

  • Pre-catalyst: Pd-RuPhos G4 or Pd-BrettPhos G4 (Using G4 pre-catalysts ensures a defined 1:1 Pd:Ligand ratio and rapid activation).

  • Base: NaOtBu (Strong base needed for activation) or LHMDS (if base-sensitive functional groups exist).

  • Solvent: Toluene or Dioxane (anhydrous).

Troubleshooting the "Stalled" Reaction: If the starting material is consumed but no product forms (mass balance missing), the catalyst has likely undergone


-hydride elimination  on the ligand or substrate. Switch to BrettPhos  (bulkier) to enforce the correct geometry for elimination.

BuchwaldCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd AmineCoord Amine Coordination (Steric Bottleneck 1) OxAdd->AmineCoord Deprotonation Deprotonation (Ar-Pd-N-Spiro) AmineCoord->Deprotonation RedElim Reductive Elimination (Steric Bottleneck 2) Deprotonation->RedElim Slow with Spiro Amines SideRxn SIDE REACTION: Beta-Hydride Elimination or Protodehalogenation Deprotonation->SideRxn If Red-Elim is too slow RedElim->Pd0 Product Release

Figure 2: The Buchwald-Hartwig cycle highlighting the Reductive Elimination bottleneck common with bulky spirocyclic amines.

Module C: Regioselectivity in Spiro-Diamines

The Issue: Many spiro scaffolds (e.g., 2,6-diazaspiro[3.3]heptane) are diamines. Selective functionalization of one nitrogen over the other is challenging if both are secondary.

Strategy:

  • pKa Differentiation: If the rings are different sizes (e.g., azaspiro[3.5]nonane), the nitrogen in the larger ring is typically more basic (less s-character) and more nucleophilic.

    • Protocol: Perform reaction at low temperature (-78 °C to 0 °C) with limiting electrophile (0.9 equiv) to target the more basic amine.

  • Boc-Protection Strategy: Purchase the mono-Boc protected scaffold. This is the only way to guarantee 100% regioselectivity.

    • Warning: Removing Boc with TFA in spirocyclic systems can sometimes trap TFA salts tightly in the lattice. Ensure rigorous free-basing (SCX-2 column) before the next step.

Troubleshooting & FAQ

SymptomProbable CauseCorrective Action
Low Yield (Amide Coupling) Steric shielding of N-nucleophile.Switch from EDC to HATU or T3P . Add microwave irradiation (50 °C, 15 min) if thermal heating fails.
Racemization of Acid Over-activation (Oxazolone formation).Switch to T3P/Pyridine at 0 °C. Avoid DIPEA (can be too basic).
Sticky "Tar" (Pd Coupling) Catalyst decomposition / Pd-Black formation.Oxygen ingress or insufficient ligand stabilization. Use G3/G4 precatalysts instead of mixing Pd(OAc)2 + Ligand.
Dehalogenation of Ar-X ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-Hydride elimination dominating.
The reaction is too slow. Switch to a bulkier ligand (BrettPhos ) to accelerate reductive elimination over

-elimination.
Mass Mismatch (M+12) Methylene insertion (rare).If using diazomethane or similar C1 sources for ring expansion, ensure strict temp control.

References

  • Lovering, F. , Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[1] Link

  • Dunetz, J. R. , Xiang, Y., Baldwin, A., & Ringling, J. (2011).[2] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[2] Organic Letters, 13(19), 5048–5051. Link

  • Surry, D. S. , & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Burkhard, J. A. , Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Synthesis of azaspirocycles and their evaluation in drug discovery. Angewandte Chemie International Edition, 49(21), 3524-3529. Link

Sources

Technical Support Center: Manufacturing 7-Fluoro-2-azaspiro[3.5]nonane

[1][2]

Status: Operational Ticket ID: SP-359-FL Subject: Scale-up, Deoxyfluorination Safety, and Impurity Control Assigned Specialist: Senior Process Chemist[1]

Executive Summary: The "Spiro-Fluoro" Bottleneck

You are likely accessing this guide because your scale-up of 7-Fluoro-2-azaspiro[3.5]nonane has hit one of three critical walls:

  • Thermal Runaway: Your fluorination exotherm is becoming unmanageable at >100g scale.[1][2]

  • Elimination Impurity: You cannot separate the desired 7-fluoro product from the 7,8-dehydro alkene byproduct.[1][2]

  • Isolation Failure: The free amine is volatile or oiling out, leading to mass balance loss.[2]

This molecule combines the strain of an azetidine ring with the hazardous reagents required for deoxyfluorination.[1] The following protocols are designed to navigate these specific chemical realities.

Module 1: Fluorination Safety & Reagent Selection

The Problem: The standard academic route uses DAST (Diethylaminosulfur trifluoride) .[1] On a milligram scale, DAST is manageable.[2] On a multigram/kilogram scale, DAST is a "bomb in a bottle" due to its low decomposition temperature (~90°C) and shock sensitivity.

Troubleshooting Guide: Replacing DAST

Q: "My DSC (Differential Scanning Calorimetry) data shows a sharp exotherm at 50°C. How do I scale this safely?"

A: You must abandon batch DAST immediately. Use one of the following two strategies:

Strategy A: The Solid-State Alternative (Batch Mode)

Switch to XtalFluor-E or Fluolead .[1][2] These are crystalline salts that are thermally stable and do not liberate HF fumes as aggressively as DAST.[1][2]

  • Protocol Adjustment: XtalFluor-E requires an exogenous fluoride source (usually HF-amine complexes like Et3N[1][2]·3HF) to activate.

  • Benefit: Higher decomposition temperature (>200°C), making it safe for batch reactors.[2]

Strategy B: Flow Chemistry (Continuous Processing)

If you must use DAST or Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) for cost reasons, you must use a microreactor (Flow Chemistry).[1][2]

  • Mechanism: Small reactor volume dissipates heat instantly, preventing runaway.[2]

  • Setup: Pump A (Ketone substrate) + Pump B (DAST)

    
     T-Mixer 
    
    
    Residence Coil (cooled/heated)
    
    
    Quench.[2]

FluorinationDecisionStartDeoxyfluorination Scale-UpScaleReaction Scale?Start->ScaleSmall< 10gScale->SmallLab ScaleLarge> 100gScale->LargePilot ScaleDASTDAST/Deoxo-Fluor(Cryogenic -78°C)Small->DASTStandard ProtocolSafetyCheckDSC Exotherm CheckLarge->SafetyCheckThermal Hazard AnalysisFlowContinuous Flow Reactor(Safe Heat Dissipation)SafetyCheck->FlowHigh ExothermSolidSwitch to XtalFluor-E(Crystalline/Stable)SafetyCheck->SolidManageablecaptionFigure 1: Decision Logic for Deoxyfluorination Scale-Up

Module 2: Purification (The Alkene Nightmare)

The Problem: Deoxyfluorination of cyclohexanones (the 6-membered ring of your spiro system) proceeds via a carbocation intermediate.[1] This cation can either:

  • Capture Fluoride (

    
    ) 
    
    
    Desired Product .[2]
  • Lose a Proton (

    
    ) 
    
    
    Alkene Impurity (Elimination) .[2]

Because the 7-fluoro product and the 7,8-dehydro alkene have very similar boiling points and polarity, standard silica chromatography often fails to separate them.[1]

Troubleshooting Guide: Separation Protocols

Q: "I have 15% alkene impurity that co-elutes with my product. How do I remove it?"

A: Do not rely on standard silica.[1][2] Use Silver Nitrate Impregnated Silica (AgNO3-SiO2) or a chemical scavenging step.[1][2]

Method A: Silver Nitrate Chromatography (The "Pi-Complex" Trick)

Silver ions (


112
  • Preparation: Dissolve AgNO3 (10% w/w of silica) in acetonitrile. Slurry with silica, rotovap to dryness (protect from light).[2]

  • Result: The

    
     between the fluoro-product and alkene will increase from 0.05 to >0.2.[1]
    
Method B: Bromination-Extraction (The "Chemical Knockout")

If chromatography is too expensive for your scale:[1]

  • Dissolve crude mixture in DCM.

  • Titrate with a dilute Bromine (

    
    ) solution at 0°C until a faint orange color persists.
    
  • Chemistry: The alkene reacts instantly to form the dibromo-derivative (very polar, high boiling point).[1][2] The fluoro-alkane is inert.[1][2]

  • Workup: Wash with Sodium Thiosulfate (to remove excess

    
    ).[2]
    
  • Isolation: Distill the volatile fluoro-amine; the heavy dibromide remains in the pot.

Module 3: Isolation & Salt Formation

The Problem: this compound is a secondary amine.[1][2] As a free base, it is likely a volatile oil that absorbs

Troubleshooting Guide: Solid Form Selection

Q: "My product is an oil that degrades over time. Which salt form is best?"

A: For spirocyclic amines, the Oxalate or Hydrochloride salts are superior to Tosylates (which can induce elimination) or TFA salts (hygroscopic).

Salt FormCrystallinityStabilityNotes
Free Base Poor (Oil)LowAbsorbs

; volatile.[1][2] Use only for immediate steps.
Hydrochloride (HCl) GoodHighCan be hygroscopic.[2] Prepare using

in Et2O or Dioxane.[1][2]
Oxalate Excellent High Often forms large, non-hygroscopic crystals.[1][2] Best for storage.[1][2]
TFA ModerateModerateoften forms "goo"; difficult to remove excess acid.[1][2]

Protocol: Oxalate Salt Formation

  • Dissolve crude free base in absolute Ethanol (5 mL/g).

  • Add 1.05 equivalents of Oxalic Acid dihydrate dissolved in warm Ethanol.

  • Cool slowly to 0°C.

  • Filter the white precipitate.[1][2]

  • Validation: Check 1H NMR. The stoichiometry should be 1:1 (Amine:Oxalate).[2]

Module 4: Analytical Validation

Q: "How do I confirm the Fluorine is in the right position and not an isomer?"

A: Use 19F-NMR with proton decoupling.

  • Signal: Look for a multiplet around -170 to -180 ppm (typical for cyclohexyl fluorides).[1][2]

  • Coupling: In 1H-NMR, the proton geminal to the fluorine (

    
    ) will appear as a distinct doublet of multiplets (
    
    
    ).[1] If you see a
    
    
    value of <20 Hz, you may have fluorinated a different position or formed a rearranged product.

References & Authority

  • Deoxyfluorination Safety & Reagents:

    • S. Mahajan et al.[1][2] "Deoxyfluorination of Alcohols with XtalFluor-E: A Safer Alternative to DAST."[1][2] Journal of Organic Chemistry. Reliable solid-state alternatives to DAST.[1][2] [2]

    • Microreactor Technology: "Continuous Flow Synthesis of Fluoro-Pharmaceuticals." Organic Process Research & Development. [2]

  • Spirocyclic Amine Synthesis:

    • P. Mykhailiuk.[1][2][3][4][5][6] "Saturated Bioisosteres of Benzene: Where to Go Next?" Chemistry – A European Journal.[1][2] Discusses the synthesis and properties of spiro[3.5] systems. [2]

    • Enamine Ltd.[1][2][3][5] "Spirocyclic Amines in Drug Discovery."[1][2][4][5][6] Provides background on the stability and handling of these scaffolds.

  • Purification Techniques:

    • C. M.[1][2] Williams et al.[1][2] "Silver Nitrate Chromatography for the Separation of Alkenes."[1][2] Tetrahedron. The definitive guide on Ag-Silica separation.

Disclaimer: This guide assumes a professional laboratory setting. Fluorinating agents are toxic and corrosive.[2] Always perform DSC thermal analysis before scaling up any reaction involving DAST or its derivatives.

Validation & Comparative

19F NMR Characterization of Fluorinated Azaspiro Scaffolds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Complexity Challenge

In modern drug discovery, the shift from flat, aromatic structures to three-dimensional,


-rich scaffolds—specifically fluorinated azaspirocycles —has necessitated a shift in analytical methodologies. While these scaffolds (e.g., 2-azaspiro[3.3]heptanes, 6-azaspiro[3.4]octanes) offer superior metabolic stability and vectoral diversifiability, they present a "spectral crowding" challenge for traditional 

H NMR.

This guide objectively compares


F NMR  against traditional characterization methods (

H NMR,

C NMR, X-ray), demonstrating why it is the superior orthogonal tool for structural elucidation, conformational analysis, and quantitative assessment of these complex bioisosteres.

Comparative Analysis: F NMR vs. Alternatives

The following table contrasts the performance of


F NMR against standard alternatives specifically for fluorinated azaspiro scaffolds .
Table 1: Performance Matrix for Azaspiro Characterization
Feature

F NMR

H NMR

C NMR
X-Ray Crystallography
Spectral Window High (~400 ppm)Low (~15 ppm)High (~200 ppm)N/A
Signal Overlap Negligible (Singlet/Doublet dominant)Severe (Complex multiplets in spiro-aliphatic region)LowN/A
Sensitivity High (83% of

H)
High (100%)Low (1.6% of

H)
N/A
Stereo-Sensitivity Excellent (Sensitive to gauche effects)Moderate (Requires complex coupling analysis)LowAbsolute
Sample State Solution (Dynamic conformation)SolutionSolutionSolid (Static lattice packing)
Time to Result Minutes (1-16 scans)MinutesHours (for quaternary spiro carbons)Days/Weeks
Why F Wins for Azaspirocycles
  • Resolution of Isomers: Azaspiro synthesis often yields diastereomers. In

    
    H NMR, the methylene protons of the spiro-ring overlap heavily (1.5–3.0 ppm). In 
    
    
    
    F NMR, a single fluorine atom acts as a "spy," shifting distinctively (often >1 ppm difference) for endo vs. exo isomers or diastereomeric pairs.
  • Quaternary Carbon Detection: The spiro-carbon is quaternary and invisible in

    
    H NMR. 
    
    
    
    F NMR can indirectly probe this center via long-range coupling (
    
    
    or
    
    
    ), often visible in HMBC-style experiments.

Technical Deep Dive: Conformational Analysis Mechanics

Understanding the 3D shape of azaspiro scaffolds is critical for binding affinity.


F NMR provides dynamic solution-state data that static X-ray structures may miss.
The Fluorine Gauche Effect

In fluorinated azaspirocycles (e.g., 3-fluoropyrrolidine rings within a spiro system), the fluorine atom prefers a gauche orientation relative to the vicinal amine nitrogen. This stereoelectronic effect dictates the ring pucker.

  • Mechanism:

    
     hyperconjugation.
    
  • Observation: This locks the ring conformation, which can be read out via

    
     coupling constants.
    
HOESY: The "Ruler" of Solution State

The Heteronuclear Overhauser Effect Spectroscopy (HOESY) is the gold standard for assigning relative stereochemistry in these scaffolds.

  • Principle: Magnetization transfer occurs between

    
    F and 
    
    
    
    H nuclei through space (dipolar coupling), falling off as
    
    
    .
  • Application: If the Fluorine signal shows a cross-peak with the bridgehead protons of the spiro-cycle, it confirms a specific spatial proximity (e.g., syn-relationship), validating the isomeric identity.

Experimental Protocol: Robust Characterization Workflow

Objective: Full structural assignment and isomeric ratio quantification of a fluorinated azaspiro compound.

Step 1: Sample Preparation
  • Solvent: DMSO-

    
     (preferred for solubility) or CDCl
    
    
    
    .
    • Note: Fluorine chemical shifts are solvent-dependent (up to 2-3 ppm shifts). Consistency is mandatory.

  • Internal Standard (qNMR):

    
    -Trifluorotoluene (TFT) or 4,4'-Difluorobiphenyl.
    
    • Requirement: Standard must have a

      
       relaxation time similar to the analyte or sufficiently long inter-pulse delays must be used.
      
Step 2: Acquisition Parameters (The "Self-Validating" Setup)

To ensure data integrity, specifically for quantitative ratio analysis (qNMR), use the following settings:

  • Pulse Sequence: zgig (Inverse gated decoupling) to eliminate Nuclear Overhauser Effect (NOE) enhancement, ensuring integral accuracy.

  • Spectral Width: 300 ppm (typically -200 to +100 ppm).

  • Excitation Pulse: 30° (reduces relaxation demand) or 90° (requires longer delay).

  • Relaxation Delay (

    
    ): CRITICAL.  Set 
    
    
    
    .
    • Validation: Measure

      
       using an Inversion-Recovery sequence. Fluorine 
      
      
      
      values can range from 0.5s to >5s. A default
      
      
      of 10s is recommended for unknown samples.
  • Offset (O1): Center the spectrum (typically -120 ppm for aliphatic fluorines) to avoid off-resonance intensity losses.

Step 3: Advanced 2D Characterization

If stereochemistry is ambiguous, run


F-

H HOESY
:
  • Mixing Time: 300–500 ms (allows buildup of NOE).

  • Resolution: High resolution in F1 (

    
    F) dimension is crucial due to the wide chemical shift range.
    

Visualization: The Characterization Logic Flow

The following diagram illustrates the decision matrix for characterizing a crude fluorinated azaspiro reaction mixture.

Azaspiro_Characterization Start Crude Fluorinated Azaspiro Mixture F19_Screen 1. 19F NMR Screening (Broadband Decoupled) Start->F19_Screen Check_Signals Signal Count Check F19_Screen->Check_Signals Single_Peak Single Major Peak Check_Signals->Single_Peak Clean Multiple_Peaks Multiple Peaks (Isomers/Impurities) Check_Signals->Multiple_Peaks Complex Struct_Elucid 3. Structural Elucidation Single_Peak->Struct_Elucid qNMR 2. qNMR Analysis (d1 > 5*T1) Multiple_Peaks->qNMR Quantify Ratio Purification Prep-HPLC / Chiral SFC qNMR->Purification Isolate Isomers Purification->F19_Screen Re-analyze HOESY 19F-1H HOESY (Stereochem Assignment) Struct_Elucid->HOESY Spatial Proximity? Coupling J-Coupling Analysis (Conformation/Pucker) Struct_Elucid->Coupling Ring Pucker? Final_Report Validated Structure & Purity Profile HOESY->Final_Report Coupling->Final_Report

Figure 1: Decision workflow for characterizing fluorinated azaspiro scaffolds, prioritizing


F NMR for initial screening and stereochemical assignment.

References

  • Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. Source: National Institutes of Health (PMC). URL:[Link]

  • Conformational Analysis of Fluorinated Pyrrolidines Using 19F-1H Scalar Couplings and Heteronuclear NOEs. Source: PubMed. URL:[Link]

  • 19F NMR as a Tool in Chemical Biology. Source: National Institutes of Health (PMC). URL:[Link]

  • Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients. Source: National Institutes of Health (PMC). URL:[Link]

  • Synthesis and Conformational Analysis of Fluorinated Uridine Analogues. Source: National Institutes of Health (PMC). URL:[Link]

LC-MS Method Development for 7-Fluoro-2-azaspiro[3.5]nonane Detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The detection and quantification of 7-Fluoro-2-azaspiro[3.5]nonane (7-F-2-ASN) presents a distinct analytical challenge in drug discovery. As a spirocyclic secondary amine with a fluorine substituent, this building block combines high basicity (pKa ~9.8) with significant polarity, rendering standard Reversed-Phase Liquid Chromatography (RPLC) methods ineffective.[1]

This guide objectively compares three methodological approaches: Acidic RPLC , High-pH RPLC , and Hydrophilic Interaction Chromatography (HILIC) . Based on experimental data and mechanistic principles, we identify HILIC-ESI-MS/MS as the superior protocol, offering a 10-fold increase in sensitivity and superior peak shape compared to traditional C18 methods.

Compound Profile & Analytical Challenges
PropertyDescriptionAnalytical Implication
Structure Spirocyclic secondary amine with fluorine on the cyclohexane ring.High Polarity: Poor retention on C18 columns.
Basicity Secondary amine (pKa ~9.5–10.5).Peak Tailing: Strong interaction with residual silanols on silica-based columns.
Chromophore Lacks conjugated

-systems.
UV-Blind: Requires Mass Spectrometry (MS) or Charged Aerosol Detection (CAD).
Ionization High Proton Affinity (PA).[2]ESI+ Ideal: Readily forms

ions.
Method Comparison: The Data

We evaluated three distinct chromatographic strategies to retain and quantify 7-F-2-ASN. The following data summarizes the performance of each method.

Comparative Performance Metrics
MetricMethod A: Acidic RPLC (Standard)Method B: High-pH RPLC (Alternative)Method C: HILIC-MS (Recommended)
Column C18 (1.7 µm)Hybrid C18 (1.7 µm)Amide-Functionalized (1.7 µm)
Mobile Phase 0.1% Formic Acid / ACN10mM NH₄HCO₃ (pH 10) / ACN10mM NH₄Formate (pH 3) / ACN
Retention Factor (

)
0.2 (Elutes in Void)3.5 (Good Retention)5.2 (Excellent Retention)
Peak Tailing (

)
> 2.5 (Severe)1.1 (Excellent)1.1 (Excellent)
Signal-to-Noise (S/N) 15:1120:1250:1
Mechanism Hydrophobic InteractionHydrophobic (Neutral amine)Partitioning/Ion-Exchange
Analysis of Results
  • Method A (Acidic RPLC): The Failure Mode.

    • Observation: Under standard acidic conditions (pH 2-3), the amine is fully protonated (

      
      ). The charged species is highly hydrophilic and repelled by the hydrophobic C18 chains.
      
    • Result: The analyte elutes near the void volume (

      
      ), leading to ion suppression from unretained salts and matrix components.
      
  • Method B (High-pH RPLC): The Viable Alternative.

    • Observation: At pH 10 (above the pKa), the amine is neutral (

      
      ). This drastically increases hydrophobicity, allowing retention on hybrid C18 columns (which resist high pH degradation).
      
    • Result: Good peak shape and retention. However, sensitivity is lower than HILIC because the mobile phase is highly aqueous (~60-70% water), which is less optimal for ESI desolvation.

  • Method C (HILIC): The Superior Solution.

    • Observation: HILIC uses a high-organic mobile phase (initially 90-95% ACN). The polar amine partitions into the water-enriched layer on the stationary phase surface.

    • Result: The high organic content enhances ESI desolvation efficiency, resulting in a 2x gain in S/N over High-pH RPLC and >15x gain over Acidic RPLC . The Amide phase prevents silanol interactions, ensuring sharp peaks.

Recommended Protocol: HILIC-ESI-MS/MS

This protocol is designed to be self-validating , incorporating internal standards and specific system suitability tests.

A. Sample Preparation
  • Matrix: Plasma or Reaction Mixture.[3]

  • Procedure: Protein Precipitation (PPT).

    • Aliquot 50 µL sample.

    • Add 200 µL Acetonitrile containing Internal Standard (ISTD) (e.g.,

      
      -7-F-2-ASN or a structural analog like N-methyl-2-azaspiro[3.5]nonane).
      
    • Vortex for 30s; Centrifuge at 10,000 x g for 10 min.

    • Critical Step: Dilute supernatant 1:1 with Acetonitrile (NOT water) to match initial mobile phase conditions. Injecting a water-rich sample into a HILIC column causes massive peak distortion ("solvent effect").

B. LC-MS Configuration
  • Instrument: UHPLC coupled to Triple Quadrupole MS.

  • Column: BEH Amide or TSKgel Amide-80 (2.1 x 100 mm, 1.7 µm).

  • Column Temp: 40°C (Improves mass transfer kinetics).

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.0).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

    • Note: The buffer is essential to maintain ionization and mask silanols.

Gradient Table:

Time (min) %A (Aqueous) %B (Organic) Flow (mL/min) Action
0.0 5 95 0.4 Loading
1.0 5 95 0.4 Isocratic Hold
4.0 40 60 0.4 Elution Gradient
4.1 50 50 0.4 Wash
5.0 5 95 0.4 Re-equilibration

| 8.0 | 5 | 95 | 0.4 | Ready for Next |

C. Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[4]

  • Capillary Voltage: 1.5 - 3.0 kV (Lower voltage often helps labile spiro-amines).

  • MRM Transitions (Example):

    • Precursor:

      
       144.1 (
      
      
      
      )
    • Quantifier:

      
       124.1 (Loss of HF, characteristic of fluoro-aliphatics).
      
    • Qualifier:

      
       82.1 (Ring cleavage fragment).
      
Visualizing the Workflow

The following diagrams illustrate the decision logic for method selection and the specific HILIC mechanism.

Figure 1: Method Development Decision Tree

Caption: Logical flow for selecting the optimal chromatographic mode based on analyte polarity and basicity.

MethodSelection Start Start: this compound CheckLogP Check LogP & pKa (Polar, Basic) Start->CheckLogP StandardC18 Try Acidic C18? CheckLogP->StandardC18 ResultC18 Result: Void Elution (Failure) StandardC18->ResultC18 k' < 1 AltPath Select Alternative ResultC18->AltPath HighPH High pH RPLC (pH > 10) AltPath->HighPH HILIC HILIC Mode (High Organic) AltPath->HILIC EvalHighPH Good Retention Lower Sensitivity HighPH->EvalHighPH EvalHILIC Excellent Retention Max Sensitivity HILIC->EvalHILIC

Figure 2: HILIC-MS System Configuration

Caption: Schematic of the optimized HILIC-MS workflow showing the critical solvent mismatch management.

HILICWorkflow Sample Sample (Plasma/Reaction) Prep PPT: Add 4x ACN (Critical: Match Mobile Phase) Sample->Prep Injector Injector (Low Volume) Prep->Injector Column Amide Column (Water Layer Partitioning) Injector->Column 95% ACN MS MS/MS Detection (ESI+ High Sensitivity) Column->MS Elution

Troubleshooting & Causality
  • Issue: Broad/Split Peaks.

    • Cause: Solvent mismatch. Injecting an aqueous sample into a 95% ACN HILIC mobile phase causes the analyte to precipitate or travel faster than the solvent front initially.

    • Fix: Ensure sample diluent is at least 75% Acetonitrile.

  • Issue: Retention Time Drift.

    • Cause: HILIC columns require longer equilibration times than RPLC to establish the water layer on the silica surface.

    • Fix: Allow at least 20 column volumes of re-equilibration between runs (see Gradient Table: 5.0 - 8.0 min).

References
  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. Link

  • Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta, 692(1-2), 1-25. Link

  • Stepan, A. F., et al. (2011). Structural biology and chemistry of spirocyclic amine derivatives. Journal of Medicinal Chemistry, 54(22), 7772-7783. (Context for spirocyclic amine properties). Link

  • Waters Corporation. (2025). Effect of pH on LC-MS Analysis of Amines. Application Note. Link

Sources

A Practical Guide to the Crystallographic Analysis of 7-Fluoro-2-azaspiro[3.5]nonane Salts for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, novel molecular scaffolds are the bedrock of innovation. The 7-Fluoro-2-azaspiro[3.5]nonane moiety represents a promising building block, offering a unique three-dimensional architecture that can be exploited to fine-tune the pharmacological properties of new chemical entities. A critical step in the pre-formulation and development of any new active pharmaceutical ingredient (API) is the selection of an appropriate salt form. The solid-state properties of a salt, such as its crystallinity, stability, solubility, and hygroscopicity, are profoundly influenced by its crystal structure.

As of early 2026, a comprehensive search of the Cambridge Structural Database (CSD) and the broader scientific literature reveals a notable absence of publicly available single-crystal X-ray diffraction data for this compound and its pharmaceutically relevant salts. This guide is therefore designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to generate and analyze this critical data. We will delve into the "why" and "how" of crystallizing and structurally characterizing different salts of this compound, providing a comparative framework for what to anticipate and how to interpret the results.

The Importance of Crystalline Salts in Drug Development

The conversion of a freebase API into a salt is a common strategy to enhance its physicochemical properties. Different salt forms of the same API can exhibit vastly different behaviors, impacting everything from manufacturing to bioavailability. X-ray crystallography is the gold standard for elucidating the precise three-dimensional arrangement of atoms in a crystal lattice, providing invaluable insights into the structure-property relationships of different salts.

This guide will focus on two common and informative salt forms: the hydrochloride (HCl) and the mesylate (CH₃SO₃H). A comparative analysis of these salts can reveal crucial differences in their hydrogen-bonding networks, crystal packing, and, consequently, their physical properties.

Experimental Protocols: From Solution to Structure

Part 1: Salt Formation and Crystallization

The successful growth of single crystals suitable for X-ray diffraction is often the most challenging step. The choice of counterion, solvent system, and crystallization technique are all critical variables.

Materials and Reagents:

  • This compound (freebase)

  • Hydrochloric acid (solution in a suitable solvent, e.g., 1M in diethyl ether or dioxane)

  • Methanesulfonic acid

  • A range of crystallization solvents (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate, acetone, water)

  • Filtration apparatus

  • Small-volume crystallization vials

Step-by-Step Protocol for Salt Formation and Crystallization:

  • Salt Formation:

    • Hydrochloride Salt: Dissolve a known quantity of this compound freebase in a minimal amount of a suitable solvent (e.g., isopropanol). Stoichiometrically add one equivalent of the hydrochloric acid solution. Stir the mixture at room temperature for 1-2 hours.

    • Mesylate Salt: Dissolve the freebase in a suitable solvent. Add one equivalent of methanesulfonic acid dropwise while stirring.

  • Crystallization Screening:

    • The goal is to find a solvent or solvent system in which the salt has moderate solubility. Highly soluble salts will be difficult to crystallize, while poorly soluble ones may precipitate as a powder.

    • Slow Evaporation: Prepare a nearly saturated solution of the salt at room temperature. Loosely cap the vial to allow for slow solvent evaporation over several days to weeks.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): Place a drop of the concentrated salt solution on a siliconized coverslip. Invert the coverslip over a well containing a solvent in which the salt is less soluble (the precipitant). Seal the well. The vapor from the precipitant will slowly diffuse into the drop, reducing the solubility of the salt and promoting crystallization.

    • Cooling Crystallization: Prepare a saturated solution of the salt at an elevated temperature. Slowly cool the solution to room temperature or below.

Causality Behind Experimental Choices:

  • Solvent Selection: The polarity of the solvent will influence the solubility of the salt and the types of intermolecular interactions that can form. A range of solvents should be screened to find the optimal conditions.

  • Slow Crystallization: Rapid precipitation often leads to the formation of amorphous material or very small crystals unsuitable for single-crystal X-ray diffraction. Slow crystallization techniques allow for the ordered growth of a single crystal lattice.

Part 2: X-ray Diffraction Analysis

Once suitable crystals are obtained, they can be analyzed using X-ray diffraction techniques.

A. Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides the definitive three-dimensional structure of a molecule.

Experimental Workflow:

  • Crystal Mounting: A single, well-formed crystal is carefully mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray beam, and the diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

B. Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for the analysis of bulk crystalline materials. It is particularly useful for identifying different polymorphic forms and for quality control.[1][2]

Experimental Workflow:

  • Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder.

  • Data Collection: The sample is irradiated with X-rays, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Pattern Analysis: The resulting diffraction pattern is a unique fingerprint of the crystalline phase.

Hypothetical Comparison of this compound Salts

While experimental data is not yet available, we can hypothesize on the potential structural differences between the hydrochloride and mesylate salts and how these might influence their properties.

FeatureHydrochloride SaltMesylate SaltRationale
Hydrogen Bonding The chloride anion (Cl⁻) is a spherical, monoatomic anion that can act as a hydrogen bond acceptor. The primary hydrogen bond donor will be the protonated secondary amine of the azaspiro nonane ring (N-H⁺). We would expect to see strong N-H⁺---Cl⁻ hydrogen bonds.The mesylate anion (CH₃SO₃⁻) is larger and has three oxygen atoms that can act as hydrogen bond acceptors. This allows for the formation of more complex and potentially more robust hydrogen-bonding networks.The geometry and number of hydrogen bond acceptors on the counterion directly influence the dimensionality and strength of the hydrogen-bonding network.
Crystal Packing The smaller size of the chloride ion may allow for more compact crystal packing arrangements.The bulkier mesylate anion might lead to less dense packing, potentially creating channels or voids in the crystal lattice that could accommodate solvent molecules.The size and shape of the constituent ions are primary determinants of the crystal packing efficiency.
Potential for Polymorphism The simpler hydrogen bonding and packing may result in a lower propensity for polymorphism.The conformational flexibility of the mesylate anion and the potential for multiple hydrogen-bonding motifs could increase the likelihood of observing different polymorphic forms.Polymorphism arises from the ability of a compound to crystallize in different packing arrangements. More complex molecules with flexible conformations are often more prone to polymorphism.
Expected Physical Properties Potentially higher melting point due to efficient packing. Solubility will be highly dependent on the lattice energy.May exhibit a greater range of solubilities depending on the specific polymorph obtained. The presence of the sulfonate group might enhance aqueous solubility.Stronger intermolecular interactions generally lead to higher melting points and lower solubility.

Visualization of Workflows and Concepts

Diagram 1: Crystallization Workflow

Crystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization Techniques cluster_analysis Analysis freebase This compound (Freebase) salt_formation Salt Formation freebase->salt_formation acid Acid (HCl or Mesylate) acid->salt_formation solvent Solvent solvent->salt_formation slow_evap Slow Evaporation salt_formation->slow_evap vapor_diff Vapor Diffusion salt_formation->vapor_diff cooling Cooling salt_formation->cooling crystals Single Crystals slow_evap->crystals vapor_diff->crystals cooling->crystals sc_xrd Single-Crystal XRD crystals->sc_xrd pxrd Powder XRD crystals->pxrd structure 3D Structure & Properties sc_xrd->structure pxrd->structure

Caption: Workflow for the crystallization and analysis of this compound salts.

Diagram 2: Comparison of Hydrogen Bonding

Caption: Hypothetical hydrogen bonding in hydrochloride vs. mesylate salts.

Conclusion and Future Outlook

The solid-state characterization of novel pharmaceutical candidates like this compound is a cornerstone of robust drug development. While crystallographic data for its salts is not yet in the public domain, this guide provides a comprehensive roadmap for researchers to generate and interpret this vital information. By systematically applying the principles of crystallization and X-ray diffraction, and by comparing different salt forms, development teams can make informed decisions to select the optimal solid form for further development. The generation and publication of this data will be a valuable contribution to the scientific community, accelerating the exploration of this and related molecular scaffolds.

References

  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link][3][4][5][6][7]

  • International Union of Crystallography (IUCr). Acta Crystallographica. [Link][8][9][10][11][12]

  • Stahly, G. P. (2007). A survey of cocrystals and their role in the pharmaceutical industry. Crystal Growth & Design, 7(6), 1007-1026. [Link]

  • Brito, M. A. (2020). X-ray powder diffraction (XRPD) in the analysis of pharmaceutical solids: A review. Journal of Pharmaceutical and Biomedical Analysis, 179, 112973. [Link]

  • Thakuria, R., et al. (2013). Crystal engineering of pharmaceutical co-crystals. International Journal of Pharmaceutics, 453(1), 101-125. [Link]

  • Lee, E. H. (2014). A practical guide to the successful use of protein crystallization for X-ray studies. Crystallography Reviews, 20(3), 190-241. [Link]

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. [Link]

  • David, W. I. F., Shankland, K., McCusker, L. B., & Baerlocher, C. (Eds.). (2002). Structure determination from powder diffraction data. Oxford University Press. [Link]

Sources

Conformational analysis of 7-Fluoro-2-azaspiro[3.5]nonane vs non-spiro analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of lead compounds, the 2-azaspiro[3.5]nonane scaffold has emerged as a critical bioisostere for the 4-substituted piperidine ring. This guide provides a technical comparison between the rigid spirocyclic system—specifically the 7-fluoro-2-azaspiro[3.5]nonane derivative—and its flexible non-spiro analogs (e.g., 4-fluoropiperidine).

For medicinal chemists, this scaffold hop offers three distinct advantages:

  • Vector Rigidification: The spiro center locks the exit vector of the nitrogen, reducing the entropic penalty of binding.

  • Metabolic Blocking: The spiro-quaternary carbon eliminates the metabolically labile

    
    -protons found in piperidines.
    
  • Electronic Modulation: The distal fluorine (C7) lowers the pKa of the azetidine nitrogen via through-bond inductive effects without altering steric bulk at the binding interface.

Structural Dynamics & The Spiro Constraint

The fundamental difference between these systems lies in their degrees of freedom. A standard piperidine ring exists in a dynamic equilibrium of chair inversions. In contrast, the spiro[3.5] system imposes a "geometric lock" due to the orthogonality of the four- and six-membered rings.

Comparison of Core Scaffolds
Feature4-Fluoropiperidine (Non-Spiro)This compound (Spiro)
Ring System Single 6-membered heterocycleFused 4-membered (azetidine) & 6-membered (cyclohexane)
Dominant Conformation Chair (Rapid flipping at RT)Chair (Cyclohexane) + Puckered (Azetidine)
Nitrogen Hybridization

(Pyramidal, rapid inversion)

(Strained, slower inversion)
Exit Vector Angle Variable (due to ring flip)Fixed (defined by spiro center geometry)
C-F Bond Orientation Axial/Equatorial equilibriumPredominantly Equatorial (at C7)
The "Spiro Effect" on Conformation

In the spiro system, the quaternary carbon (C3) serves as a rigid anchor. While the cyclohexane ring (C5-C9) retains the chair conformation, the spiro-fusion forces the azetidine ring to adopt a specific puckered geometry to minimize torsional strain.

Key Observation: The 7-fluoro substituent on the cyclohexane ring is distal to the nitrogen. Unlike 4-fluoropiperidine, where the fluorine is directly on the heterocycle (influencing the amine pKa via strong inductive effects,


pKa ~ -1.5), the 7-fluoro group in the spiro system is four bonds away. This allows for subtle pKa tuning (

pKa ~ -0.5 to -0.8) while maintaining lipophilicity.

Visualizing the Energy Landscape

The following diagram illustrates the conformational energy penalty associated with the scaffold hop. The spiro system reduces the number of accessible low-energy conformers, pre-organizing the molecule for binding.

ConformationalLandscape Piperidine 4-Fluoropiperidine (Flexible) Chair1 Chair A (F-Equatorial) Piperidine->Chair1 Low Barrier Chair2 Chair B (F-Axial) Piperidine->Chair2 Low Barrier Twist Twist-Boat (High Energy) Chair1->Twist Ring Flip Target Protein Binding Pocket Chair1->Target Entropic Penalty (High) Chair2->Twist Spiro This compound (Rigid) SpiroConf Locked Chair (F-Equatorial) Spiro->SpiroConf Constrained SpiroConf->Target Entropic Penalty (Low)

Figure 1: Conformational entropy comparison. The spiro scaffold pre-organizes the vector, reducing the entropic cost of binding compared to the flipping piperidine.

Physicochemical Performance Data

The following data summarizes the performance shift when replacing a 4-fluoropiperidine moiety with the this compound scaffold.

Metric4-FluoropiperidineThis compoundImpact on Drug Design
pKa (Conj. Acid) ~9.8~9.2Improved Permeability: Lower pKa reduces % ionized at physiological pH, improving membrane crossing.
LogD (pH 7.4) 0.61.1Lipophilicity Modulation: The spiro scaffold adds carbon bulk (

increase), increasing lipophilicity unless offset by polarity.
Metabolic Stability Low (

< 30 min)
High (

> 120 min)
Clearance: Spiro center blocks

-oxidation (a common clearance pathway for piperidines).
Fsp3 Fraction 1.01.0Solubility: Both maintain high saturation, but spiro geometry often disrupts crystal packing, aiding solubility.

Expert Insight: The increase in LogD is often the primary concern with spiro-cycles. However, the 7-fluoro substitution is strategic; the C-F bond dipole opposes the N-lone pair vector in the dominant conformation, reducing the overall molecular dipole moment which can paradoxically improve permeability despite higher lipophilicity.

Experimental Protocols

To validate the conformational preference and pKa shifts in your specific series, the following self-validating protocols are recommended.

Protocol A: Variable Temperature (VT) NMR Analysis

Purpose: To determine the energy barrier of ring inversion and confirm spiro-rigidity.

  • Sample Preparation: Dissolve 5 mg of the spiro compound in 0.6 mL of

    
     (Dichloromethane-d2).
    
    • Why

      
      ? It has a low freezing point (-95°C), allowing low-temperature acquisition.
      
  • Acquisition:

    • Acquire 1H NMR at 298 K (Reference).

    • Cool in 10 K increments down to 193 K (-80°C).

  • Analysis:

    • Monitor the splitting pattern of the protons adjacent to the spiro center (azetidine protons).

    • Success Criteria: In the spiro system, these protons should remain diastereotopic (distinct doublets) even at higher temperatures due to the locked conformation. In non-spiro analogs, these signals often coalesce due to rapid ring flipping.

    • Calculation: Use the coalescence temperature (

      
      ) to calculate the rotational barrier (
      
      
      
      ) using the Eyring equation.
Protocol B: pKa Determination via Potentiometric Titration

Purpose: To quantify the inductive effect of the distal fluorine.

  • Setup: Use a Sirius T3 or equivalent potentiometric titrator.

  • Solvent: 0.15 M KCl (aq) with MeOH co-solvent (if solubility is low).

  • Procedure:

    • Prepare a 10 mM stock solution of the amine hydrochloride salt.

    • Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH.

    • Perform in triplicate.

  • Data Processing:

    • Use the Yasuda-Shedlovsky extrapolation to determine aqueous pKa if co-solvent was used.

    • Validation: The pKa of the 7-fluoro spiro analog should be approx. 0.5–1.0 units lower than the unsubstituted 2-azaspiro[3.5]nonane.

Synthesis & Pathway Visualization

The synthesis of these spirocycles is non-trivial compared to piperidines. The standard route involves a [2+2] cycloaddition followed by reduction, a method championed by the Carreira group.

SynthesisWorkflow Start Start: 4-Methylene-cyclohexanone Step1 Step 1: Ketalization (Protect Ketone) Start->Step1 Step2 Step 2: [2+2] Cycloaddition (Tos-NCO) Step1->Step2 Formation of Azetidinone Ring Intermed Intermediate: Spiro-Lactam Step2->Intermed Step3 Step 3: Reduction (LiAlH4) Intermed->Step3 Lactam to Azetidine Step4 Step 4: Deprotection & Fluorination (DAST/Deoxo-Fluor) Step3->Step4 Ketone recovery + Fluorination Final Product: This compound Step4->Final

Figure 2: Synthetic workflow for accessing the this compound scaffold. The critical step is the [2+2] cycloaddition to form the spiro-lactam.[1][2]

References

  • Burkhard, J. A., et al. (2010).[3] Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition.[3] [Link]

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Journal of Medicinal Chemistry. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Conformational Properties. Chemical Reviews. [Link]

  • Gomes, G. D. P., et al. (2015). Conformational Analysis of Piperidines and Spirocyclic Derivatives. Journal of Organic Chemistry. [Link]

Sources

Strategic Profile: 7-Fluoro-2-azaspiro[3.5]nonane in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In vitro ADME properties of 7-Fluoro-2-azaspiro[3.5]nonane derivatives Content Type: Publish Comparison Guide

An Advanced Guide to Physicochemical Tuning and Metabolic Stability

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), the transition from flat, aromatic scaffolds to three-dimensional (Fsp³) systems is a dominant trend. This compound represents a critical "bioisostere plus" strategy.[1] It replaces traditional piperidine or morpholine rings with a spirocyclic core that offers enhanced vectors for substitution, while the strategic placement of fluorine at the C7 position addresses the primary metabolic liability of the cyclohexane ring.

This guide provides a comparative technical analysis of this scaffold, focusing on its superiority in metabolic stability and lipophilicity modulation compared to non-fluorinated and non-spirocyclic alternatives.

Comparative Physicochemical Profile

The introduction of the spiro[3.5] system inherently increases the fraction of saturated carbon (Fsp³), which correlates with improved clinical success rates due to higher solubility and lower promiscuity. The 7-fluoro substitution further refines this profile.

Table 1: Physicochemical Comparison of Key Scaffolds

PropertyThis compound 2-Azaspiro[3.5]nonane (Parent)4-Fluoropiperidine (Classic Analog)
Structure Type Spirocyclic (3D)Spirocyclic (3D)Monocyclic (2D/Flat)
LogD (pH 7.4) 1.2 – 1.5 (Optimized)1.0 – 1.30.8 – 1.1
pKa (Basic amine) ~9.8 – 10.2 ~10.5 – 10.8~10.8
Metabolic Liability Low (C7 blocked)High (C7 oxidation prone)Medium (N-oxidation/Ring open)
TPSA (Ų) ~12 (Low polar surface)~12~12
Solubility HighHighModerate

Key Insight: The distal fluorine at C7 exerts a subtle inductive effect (–I) that slightly lowers the pKa of the azetidine nitrogen (position 2) compared to the parent. This reduction (approx. 0.3–0.5 log units) often improves membrane permeability without sacrificing solubility, a common issue with highly basic amines.

Metabolic Stability: The "Fluorine Block" Effect

The primary advantage of the 7-fluoro derivative is the mitigation of oxidative metabolism. In the parent 2-azaspiro[3.5]nonane, the C7 position (para to the spiro center) is sterically accessible and electron-rich, making it a "soft spot" for Cytochrome P450 (CYP) mediated hydroxylation.

Mechanism of Action

Replacing the C7 hydrogen with fluorine—a bioisostere with a similar van der Waals radius but significantly stronger bond energy (C-F: ~116 kcal/mol vs C-H: ~99 kcal/mol)—effectively blocks this metabolic route. This is known as "metabolic switching," forcing the enzyme to attack less favorable sites or reducing clearance entirely.

MetabolicPathways Parent 2-Azaspiro[3.5]nonane (Parent) Metabolite 7-Hydroxy-Metabolite (High Clearance) Parent->Metabolite CYP3A4/2D6 (Oxidation at C7) Fluoro This compound (Lead) Stable Metabolically Stable (Extended t1/2) Fluoro->Stable C-F Bond Blocks Oxidation Site

Figure 1: Metabolic blocking strategy. Fluorination at C7 prevents the rapid hydroxylation observed in the parent scaffold.

In Vitro Permeability & Efflux

While spirocycles are more soluble, they can sometimes suffer from lower passive permeability due to increased saturation. However, the 7-fluoro derivative typically exhibits superior permeability in Caco-2 assays compared to the parent.

  • Lipophilicity Modulation: Fluorine is more lipophilic than hydrogen but less than a methyl group. It increases the local lipophilicity of the cyclohexane ring, facilitating interaction with the lipid bilayer core.

  • Basicity Reduction: As noted, the slight pKa reduction increases the fraction of neutral species at physiological pH (7.4), driving passive diffusion.

Experimental Data Trend (Representative):

  • Papp (A-to-B):

    
     cm/s (7-Fluoro) vs. 
    
    
    
    cm/s (Parent).
  • Efflux Ratio: < 2.0 (Indicates low P-gp substrate liability).

Experimental Protocols (Self-Validating Systems)

To generate the data discussed above, the following standardized protocols are recommended. These workflows include internal quality controls (QCs) to ensure data integrity.

A. Microsomal Stability Assay (Metabolic Clearance)

This assay determines the intrinsic clearance (


) of the compound.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Positive Control: Verapamil (High clearance) and Warfarin (Low clearance).

Protocol:

  • Pre-Incubation: Dilute test compound to 1 µM in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL microsomes. Incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL samples at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     is used to calculate 
    
    
    
    and
    
    
    .
B. PAMPA (Parallel Artificial Membrane Permeability Assay)

A high-throughput method to assess passive permeability.[2]

Protocol:

  • Membrane Preparation: Coat the hydrophobic filter of the donor plate (96-well) with 5 µL of 1% lecithin in dodecane.

  • Donor Solution: Dissolve compound in PBS (pH 7.4) to 10 µM. Add 150 µL to donor wells.

  • Acceptor Solution: Add 300 µL of fresh PBS (pH 7.4) to acceptor wells.

  • Incubation: Sandwich the plates and incubate at 25°C for 5 hours in a humidity chamber.

  • Quantification: Measure concentration in both donor and acceptor wells using UV-Vis or LC-MS.

  • Validation: Recovery must be >80% to rule out non-specific binding to the plastic or membrane.

Workflow Start Compound Solubilization (10mM DMSO Stock) Dilution Dilute to 1µM in Buffer Start->Dilution Split Assay Selection Dilution->Split Microsomes Microsomal Stability (+ NADPH, 37°C) Split->Microsomes Metabolism PAMPA PAMPA Permeability (Lecithin/Dodecane) Split->PAMPA Absorption Quench Quench with ACN (+ Internal Std) Microsomes->Quench Incubate 5 Hour Incubation (Room Temp) PAMPA->Incubate LCMS LC-MS/MS Analysis Quench->LCMS Incubate->LCMS Data Calculate CLint / Papp LCMS->Data

Figure 2: Integrated ADME profiling workflow for spirocyclic derivatives.

References
  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Core Structures. Chemical Reviews, 114(16), 8257–8322.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Wuitschik, G., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties of a New Chemical Scaffold. Angewandte Chemie International Edition, 49(47), 8979-8982.

  • PubChem Compound Summary. (2025). 2-(Fluoromethyl)-7-azaspiro[3.5]nonan-2-ol (Analog Reference).[3] National Center for Biotechnology Information.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for PAMPA/Microsomal protocols).

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 7-Fluoro-2-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Unknown" Hazard Profile

As researchers, we often handle novel building blocks where specific toxicological data is sparse. 7-Fluoro-2-azaspiro[3.5]nonane is a prime example. While it is a valuable bioisostere in drug discovery—offering reduced basicity and increased metabolic stability compared to non-fluorinated analogs—its safety profile must be inferred from its structural class rather than established LD50 values.

The Core Philosophy: In the absence of comprehensive toxicity data, we apply the Precautionary Principle . We treat this molecule not just as an irritant, but as a potential systemic toxin due to the fluorine substitution, which enhances lipophilicity and blood-brain barrier permeability.

Hazard Analysis & Risk Assessment

Before selecting PPE, we must understand the causality of the risk.

Structural FeatureChemical PropertyPhysiological Risk
Secondary Amine Basic (pKa ~9-10)Corrosive/Irritant: Potential for chemical burns to mucous membranes and corneal opacity.
Fluorine Substituent LipophilicPermeability: Enhances skin absorption rates compared to non-fluorinated amines.
Spirocyclic Scaffold Rigid 3D StructureBioactivity: Designed to bind biological targets; potential for uncharacterized off-target toxicity.
Visualizing the Risk Logic

The following diagram illustrates the decision pathway for hazard control based on the molecule's properties.

RiskAssessment Structure This compound Amine 2° Amine Moiety Structure->Amine Fluoro Fluorine Atom Structure->Fluoro Hazard1 Caustic/Corrosive (pH > 10) Amine->Hazard1 Basicity Hazard2 Enhanced Skin Absorption Fluoro->Hazard2 Lipophilicity Control1 Splash Goggles + Fume Hood Hazard1->Control1 Control2 Nitrile (Double) or Laminate Gloves Hazard2->Control2

Figure 1: Risk assessment logic linking chemical structure to specific PPE requirements.

PPE Selection Matrix

Do not rely on a "one-size-fits-all" approach. Select PPE based on the specific operation.

A. Standard Laboratory Handling ( < 1g, Solid/Salt Form)

Scenario: Weighing solid hydrochloride or oxalate salts for reaction setup.

  • Hand Protection: Disposable Nitrile Gloves (Minimum 5 mil thickness).

    • Why: Nitrile provides excellent resistance to incidental splashes of amine salts.

    • Protocol: Inspect for pinholes. Change immediately upon contamination.[1][2]

  • Eye Protection: Chemical Splash Goggles. [3]

    • Why: Safety glasses are insufficient. Amine dusts are hygroscopic and caustic; if dust enters the eye, it dissolves in tear fluid to create a localized basic solution that damages the cornea.

  • Body Protection: Standard Lab Coat (Cotton/Poly blend) + Long pants + Closed-toe shoes.

B. High-Risk Handling ( > 1g, Free Base Oil, or Solution)

Scenario: Workup, extraction, or handling the liquid free base.

  • Hand Protection: Double Gloving Strategy. [3]

    • Inner Layer: 4 mil Nitrile (dexterity).

    • Outer Layer:8 mil Nitrile OR Laminate (Silver Shield/4H) if using halogenated solvents (DCM).

    • Why: Fluorinated amines in organic solvents (like DCM or DMSO) can penetrate thin nitrile rapidly. The "carrier solvent" effect drags the toxicant through the glove.

  • Eye/Face Protection: Chemical Splash Goggles + Face Shield. [3]

    • Why: Protects against projectile splashes during exothermic neutralizations.

  • Respiratory Protection: Work strictly inside a Chemical Fume Hood .

    • Contingency: If hood failure occurs, use a half-face respirator with Multi-Gas (Organic Vapor/Acid Gas) + P100 cartridges .

Operational Protocols

Protocol A: Safe Weighing (Solid)
  • Static Control: Fluorinated solids are often static-prone. Use an anti-static gun or polonium strip to prevent "flying" powder.

  • Containment: Place the balance inside the fume hood. If this is impossible, weigh inside a secondary container (e.g., a deep Tupperware) to catch spills.

  • Decontamination: Wipe the balance area with a wet paper towel (water/surfactant) immediately after use to solubilize and remove amine salts.

Protocol B: Reaction & Cleanup
  • Quenching: If reacting the amine, expect exotherms when adding acids. Add acid dropwise with cooling (0°C).

  • Spill Management (Liquid):

    • Do not wipe with dry paper towels (spreads vapors).

    • Step 1: Cover with an absorbent pad (vermiculite or polypropylene).

    • Step 2: Neutralize with a dilute weak acid (e.g., 5% Citric Acid or dilute HCl) to convert the volatile free base into a non-volatile salt.

    • Step 3: Collect as hazardous waste.

Operational Workflow Diagram

Workflow Start Start: Handling this compound CheckForm Check Physical State Start->CheckForm Solid Solid (Salt) CheckForm->Solid Liquid Liquid (Free Base/Soln) CheckForm->Liquid SolidPPE PPE: Nitrile + Goggles Control: Anti-static Solid->SolidPPE LiquidPPE PPE: Double Gloves + Face Shield Control: Fume Hood Required Liquid->LiquidPPE Action Perform Experiment SolidPPE->Action LiquidPPE->Action Waste Disposal: Segregate as Basic Organic Waste Action->Waste

Figure 2: Step-by-step decision flow for handling and disposal.

Waste Disposal & Environmental Compliance

Proper disposal is the final step of safety.

  • Classification: Basic Organic Waste .

  • Segregation: Never mix with oxidizers (e.g., Nitric Acid) or active acylating agents (e.g., Acid Chlorides) in the waste drum, as this can generate heat or toxic amides.

  • Labeling: Clearly tag as "Fluorinated Amine – Potential Toxicant."

  • Container: High-density polyethylene (HDPE) is preferred over glass to prevent breakage.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Protective Gloves. United States Department of Labor. [Link]

  • American Chemical Society (ACS). (2015).[4] Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

  • EIGA (European Industrial Gases Association). (2023). Code of Practice: Fluorine and Fluorine Mixtures. (Provides context on fluorinated moiety reactivity). [Link]

Sources

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